Furan, 2-methyl-3-phenyl-
Description
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Structure
2D Structure
Properties
CAS No. |
50552-26-6 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methyl-3-phenylfuran |
InChI |
InChI=1S/C11H10O/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
KSXJDWPQYWPMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenylfuran from 1,4-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-phenylfuran from 1,4-dicarbonyl compounds, primarily focusing on the Paal-Knorr furan synthesis. This method is a cornerstone in heterocyclic chemistry, offering a reliable pathway to substituted furans, which are significant structural motifs in many natural products and pharmaceutical agents.
Core Synthesis Pathway: The Paal-Knorr Furan Synthesis
The most direct and widely employed method for synthesizing substituted furans from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis.[1] This acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound is a robust and versatile reaction. The general transformation is depicted below:
Figure 1: General scheme of the Paal-Knorr furan synthesis.
The synthesis of 2-methyl-3-phenylfuran requires the corresponding 1,4-dicarbonyl precursor, which is 1-phenyl-1,4-pentanedione. The reaction proceeds via an acid-catalyzed intramolecular nucleophilic attack of an enol oxygen onto a protonated carbonyl group, followed by dehydration to yield the aromatic furan ring.
Reaction Mechanism and Key Intermediates
The mechanism of the Paal-Knorr furan synthesis involves several key steps:[2]
-
Protonation: One of the carbonyl groups is protonated by the acid catalyst, increasing its electrophilicity.
-
Enolization: The second carbonyl group tautomerizes to its enol form.
-
Intramolecular Cyclization: The enol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic hemiacetal intermediate. This is often the rate-determining step.
-
Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable aromatic furan ring.
Caption: Paal-Knorr reaction mechanism for 2-methyl-3-phenylfuran synthesis.
Experimental Design and Protocols
Synthesis of the 1,4-Dicarbonyl Precursor: 1-Phenyl-1,4-pentanedione
A detailed procedure for the synthesis of the related isomer, 1-phenyl-2,4-pentanedione, is available and can be adapted.[3] The synthesis of 1-phenyl-1,4-pentanedione would typically involve the acylation of a suitable phenyl-containing substrate.
Representative Protocol for the Cyclization of 1-Phenyl-1,4-pentanedione
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
1-Phenyl-1,4-pentanedione
-
Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate or concentrated Sulfuric acid)
-
Solvent (e.g., Toluene, Benzene, or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,4-pentanedione in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid monohydrate).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-3-phenylfuran.
Caption: General experimental workflow for the synthesis of 2-methyl-3-phenylfuran.
Quantitative Data Summary
Due to the absence of specific literature data for the synthesis of 2-methyl-3-phenylfuran from 1-phenyl-1,4-pentanedione, the following table presents generalized data for Paal-Knorr furan syntheses with various substrates and catalysts.
| 1,4-Dicarbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| General Alkyl/Aryl Substituted | p-TsOH | Toluene | Reflux | 2 - 24 | 60 - 95 |
| General Alkyl/Aryl Substituted | H₂SO₄ | Ethanol | Reflux | 1 - 12 | 50 - 90 |
| General Alkyl/Aryl Substituted | HCl | Acetic Acid | 100 | 1 - 6 | 70 - 95 |
| General Alkyl/Aryl Substituted | Lewis Acids (e.g., ZnCl₂) | Neat | 120 - 150 | 0.5 - 4 | 65 - 85 |
Conclusion
The Paal-Knorr synthesis remains the most effective and straightforward method for the preparation of 2-methyl-3-phenylfuran from its 1,4-dicarbonyl precursor, 1-phenyl-1,4-pentanedione. The reaction proceeds through a well-understood acid-catalyzed cyclization-dehydration mechanism. While a specific detailed protocol for this exact transformation is not prevalent in the surveyed literature, the general procedures for Paal-Knorr reactions provide a solid foundation for its successful execution and optimization in a laboratory setting. Further research to establish the optimal conditions for this specific synthesis would be a valuable contribution to the field of heterocyclic chemistry.
References
An In-Depth Technical Guide to the Paal-Knorr Synthesis of 2-Methyl-3-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for the preparation of 2-methyl-3-phenylfuran, a substituted furan of interest in medicinal chemistry and materials science. The document details the reaction mechanism, including the crucial aspects of regioselectivity with an unsymmetrical diketone precursor, provides a general experimental protocol, and presents relevant quantitative data.
Introduction to the Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] The furan synthesis variant involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone.[2] This reaction is valued for its reliability and the accessibility of the starting materials, making it a cornerstone in heterocyclic chemistry.
The synthesis of 2-methyl-3-phenylfuran via the Paal-Knorr reaction commences with the corresponding 1,4-diketone, 1-phenyl-1,4-pentanedione. The reaction is typically facilitated by a protic or Lewis acid catalyst.[2]
The Reaction Mechanism: A Step-by-Step Analysis
The mechanism of the Paal-Knorr furan synthesis is a well-established sequence of acid-catalyzed steps. However, the use of an unsymmetrical diketone such as 1-phenyl-1,4-pentanedione introduces the question of regioselectivity, which is critical to the formation of the desired product. The generally accepted mechanism proceeds as follows:
Step 1: Protonation of a Carbonyl Oxygen The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by the acid catalyst (H⁺). In the case of 1-phenyl-1,4-pentanedione, there are two carbonyl groups that can be protonated. The aryl ketone is generally less basic than the methyl ketone, and therefore, the protonation is more likely to occur at the carbonyl oxygen of the pentanone moiety.
Step 2: Enolization Following protonation, the adjacent carbon atom is deprotonated to form an enol intermediate. The regioselectivity of this step is a key determinant of the final product. Two possible enols can be formed from 1-phenyl-1,4-pentanedione. The formation of the more substituted enol is generally favored under thermodynamic control, which is typical for acid-catalyzed enolization.
Step 3: Intramolecular Nucleophilic Attack and Cyclization The enol oxygen of one carbonyl group then acts as a nucleophile, attacking the protonated carbonyl carbon of the other group. This intramolecular cyclization results in the formation of a five-membered cyclic hemiacetal intermediate.
Step 4: Dehydration and Aromatization The hemiacetal intermediate is then protonated at the hydroxyl group, forming a good leaving group (water). The departure of the water molecule is accompanied by the deprotonation of the adjacent carbon atom, leading to the formation of a double bond and the aromatic furan ring.
The logical flow of the reaction mechanism is depicted in the following diagram:
Caption: Paal-Knorr synthesis workflow for 2-methyl-3-phenylfuran.
A more detailed representation of the electron-pushing mechanism is illustrated below:
Caption: Detailed mechanism of 2-methyl-3-phenylfuran synthesis.
Experimental Protocol
Materials:
-
1-Phenyl-1,4-pentanedione
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid such as zinc chloride)
-
Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Apparatus for reflux and distillation
Procedure:
-
To a solution of 1-phenyl-1,4-pentanedione in an appropriate anhydrous solvent, add a catalytic amount of the chosen acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-methyl-3-phenylfuran.
Quantitative Data
Specific quantitative data for the synthesis of 2-methyl-3-phenylfuran via the Paal-Knorr reaction is sparse in the readily available literature. However, Paal-Knorr reactions are generally known to proceed in good to excellent yields, often exceeding 80%, depending on the substrate and reaction conditions. The table below provides a general overview of typical reaction parameters for Paal-Knorr furan syntheses.
| Parameter | Typical Range/Value | Notes |
| Catalyst | Protic acids (H₂SO₄, p-TsOH), Lewis acids (ZnCl₂, FeCl₃) | Catalyst choice can influence reaction rate and yield. |
| Solvent | Toluene, Benzene, Dichloromethane | Anhydrous conditions are generally preferred. |
| Temperature | Reflux temperature of the solvent | Higher temperatures can accelerate the reaction. |
| Reaction Time | 2 - 24 hours | Reaction time is dependent on the substrate and catalyst. |
| Yield | 70 - 95% | Yields are typically high for this reaction. |
Conclusion
The Paal-Knorr synthesis offers a robust and efficient pathway for the preparation of 2-methyl-3-phenylfuran from 1-phenyl-1,4-pentanedione. The reaction proceeds through a well-understood acid-catalyzed mechanism involving protonation, enolization, intramolecular cyclization, and dehydration. While the regioselectivity of the enolization step with unsymmetrical diketones is a key consideration, the formation of the thermodynamically more stable enol generally dictates the major product. The provided general experimental protocol and typical quantitative parameters serve as a valuable starting point for the laboratory synthesis of this and other substituted furans, which are important scaffolds in drug discovery and materials science. Further optimization of the reaction conditions for this specific substrate may be required to achieve maximum yield and purity.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methyl-3-phenylfuran, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this guide combines a plausible synthetic route with predicted spectroscopic data to serve as a valuable resource for researchers. The information herein is intended to facilitate the identification and characterization of this compound in a laboratory setting.
Experimental Protocols
A viable and well-established method for the synthesis of substituted furans is the Paal-Knorr furan synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] For the synthesis of 2-methyl-3-phenylfuran, a suitable precursor would be 1-phenyl-1,2-butanedione.
Synthesis of 2-Methyl-3-Phenylfuran via Paal-Knorr Reaction
The following is a generalized protocol for the synthesis of 2-methyl-3-phenylfuran based on the Paal-Knorr synthesis.
Materials:
-
1-Phenyl-1,2-butanedione
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., H₂SO₄)
-
Anhydrous toluene or other high-boiling point aprotic solvent
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: A solution of 1-phenyl-1,2-butanedione in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and can be further tracked using thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-methyl-3-phenylfuran.
References
A Technical Review of 2-Methyl-3-Phenylfuran: Synthesis, Properties, and Potential Biological Activities
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 2-methyl-3-phenylfuran is scarce in the current scientific literature. This document provides a comprehensive overview based on established synthetic methodologies for substituted furans and the known properties of structurally related phenylfuran derivatives. The information presented herein is intended to serve as a foundational guide for researchers interested in the synthesis and evaluation of this specific compound.
Introduction
Furan and its derivatives are a class of heterocyclic compounds that are integral to medicinal chemistry and materials science. The furan nucleus is a key structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antifungal activities. Phenylfuran derivatives, in particular, have garnered significant attention due to their diverse pharmacological profiles. This review focuses on the synthesis, and predicted chemical and biological properties of 2-methyl-3-phenylfuran, a less-explored member of this family. By examining established synthetic routes and the characteristics of its isomers and related compounds, we aim to provide a predictive framework for its behavior and potential applications.
Synthesis of 2-Methyl-3-Phenylfuran
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2] The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[1][3] To synthesize 2-methyl-3-phenylfuran, the required precursor would be 3-phenylpentane-1,4-dione.
Experimental Protocol (Hypothetical):
-
Preparation of 3-phenylpentane-1,4-dione: The 1,4-dicarbonyl precursor could be synthesized through various established organic methodologies.
-
Cyclization: The 3-phenylpentane-1,4-dione is dissolved in a suitable solvent such as toluene or acetic acid.
-
Acid Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid, sulfuric acid, or a Lewis acid, is added to the solution.[2]
-
Reaction: The mixture is heated to reflux to facilitate the cyclization and dehydration. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield 2-methyl-3-phenylfuran.
Caption: Paal-Knorr synthesis of 2-methyl-3-phenylfuran.
Fiest-Benary Furan Synthesis
The Fiest-Benary synthesis provides another versatile route to substituted furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5] For the synthesis of a 2-methyl-3-phenylfuran derivative, one could envision reacting an α-haloketone with a phenyl-substituted β-ketoester.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: A solution of a suitable β-ketoester bearing a phenyl group is prepared in a solvent like ethanol or pyridine.
-
Base Addition: A base, such as sodium ethoxide or pyridine, is added to the solution to generate the enolate.
-
Addition of α-halo ketone: An α-haloketone, such as chloroacetone, is added to the reaction mixture.
-
Reaction: The mixture is stirred, typically at room temperature or with gentle heating, to allow for the condensation and cyclization to occur.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Subsequent purification via chromatography would be necessary to isolate the desired furan derivative, which may require further steps to obtain 2-methyl-3-phenylfuran.
Caption: Fiest-Benary synthesis pathway to a furan derivative.
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for 2-methyl-3-phenylfuran is not available. However, we can predict some of its properties based on data from its isomers and related compounds.
Table 1: Predicted and Known Properties of Phenylfuran Derivatives
| Property | 2-Methyl-3-phenylfuran (Predicted) | 3-Methyl-2-phenylfuran[6] | 2-Methyl-5-phenylfuran[7] | 2-Phenylfuran[8] |
| Molecular Formula | C₁₁H₁₀O | C₁₁H₁₀O | C₁₁H₁₀O | C₁₀H₈O |
| Molecular Weight | 158.20 g/mol | 158.2 g/mol | 158.20 g/mol | 144.17 g/mol |
| Boiling Point | Data not available | Data not available | Data not available | 94 °C at 10 torr[9] |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available | Data not available |
Spectroscopic Data:
The spectroscopic characteristics of 2-methyl-3-phenylfuran can be inferred from the analysis of related furan derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (a singlet around 2.0-2.5 ppm), aromatic protons of the phenyl group (multiplets in the range of 7.0-7.6 ppm), and the furan ring protons. For 2-phenylfuran, the furan protons appear at δ 7.46, 6.64, and 6.46 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the furan ring, and the carbons of the phenyl ring. For furan and its derivatives, the ring carbons typically resonate in the aromatic region.[11]
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C stretching of the furan and phenyl rings, and C-O-C stretching of the furan ether linkage.[12][13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight.
Potential Biological Activities
While 2-methyl-3-phenylfuran has not been specifically evaluated for its biological activity, the broader class of phenylfuran derivatives has demonstrated a wide array of pharmacological effects. This suggests that 2-methyl-3-phenylfuran could be a candidate for various therapeutic applications.
Table 2: Reported Biological Activities of Phenylfuran Derivatives
| Biological Activity | Furan Derivative Class | Key Findings | Reference |
| Anticancer | 5-Phenylfuran derivatives | Potent reversal agents against P-glycoprotein-mediated multidrug resistance in cancer cells. | [14] |
| Anticancer | Benzo[b]furan derivatives | Showed antiproliferative activity against various cancer cell lines. | [15] |
| Antimicrobial | Substituted phenylfuranylnicotinamidines | Exhibited significant activity against Gram-positive and Gram-negative bacteria. | [16] |
| Antimicrobial | Various furan derivatives | Furan derivatives with a phenyl ring showed increased antibacterial activity. | [17] |
| Antifungal | 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones | Displayed high antifungal effects against Aspergillus fumigatus. | [1] |
| Anti-inflammatory | General furan derivatives | The furan nucleus is a component of many compounds with anti-inflammatory properties. | [17] |
The presence of both a methyl and a phenyl group on the furan ring of 2-methyl-3-phenylfuran provides a unique electronic and steric profile that could lead to novel biological activities. Further research, including synthesis and in vitro/in vivo screening, is necessary to elucidate its specific pharmacological properties.
Conclusion
2-Methyl-3-phenylfuran represents an intriguing yet underexplored molecule within the pharmacologically significant class of phenylfurans. While direct experimental data is lacking, established synthetic methodologies such as the Paal-Knorr and Fiest-Benary syntheses offer viable pathways for its preparation. Based on the known biological activities of related compounds, 2-methyl-3-phenylfuran holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical review provides a foundational framework to encourage and guide future research into the synthesis, characterization, and biological evaluation of this promising compound.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal–Knorr synthesis of furans [quimicaorganica.org]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Phenylfuran | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Phenylfuran [orgspectroscopyint.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
Substituted furans are a class of heterocyclic organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them valuable scaffolds in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of substituted furans, with a focus on data- R-driven insights and detailed experimental methodologies.
Physical Properties of Substituted Furans
The physical properties of furan and its derivatives are significantly influenced by the nature and position of their substituents. These properties are crucial for a range of applications, from predicting solubility in biological media to designing purification strategies.
Boiling Point, Melting Point, and Solubility
The boiling and melting points of substituted furans are primarily determined by their molecular weight and intermolecular forces. The introduction of polar substituents tends to increase both melting and boiling points due to stronger dipole-dipole interactions. Solubility is a key parameter in drug development, influencing bioavailability and formulation. Furan itself is sparingly soluble in water but miscible with many organic solvents. The solubility of substituted furans varies depending on the polarity of the substituent.
| Compound | Substituent(s) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| Furan | - | 31.3 | -85.6 | Slightly soluble |
| 2-Methylfuran | 2-CH₃ | 64 | -87.5 | Insoluble |
| Furfuryl alcohol | 2-CH₂OH | 171 | -14.6 | Miscible |
| 2-Furfural | 2-CHO | 161.7 | -36.5 | 8.3 g/100 mL |
| 2-Furoic acid | 2-COOH | 230-232 | 133 | Slightly soluble |
| Methyl 2-furoate | 2-COOCH₃ | 181 | - | Insoluble |
| 2-Acetylfuran | 2-COCH₃ | 168-169 | 30 | Very slightly soluble |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for the characterization of substituted furans.
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the ring protons and carbons in furans are sensitive to the electronic effects of the substituents. Electron-donating groups typically shield the ring nuclei, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups have the opposite effect.
| Compound | Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Furan | - | H2/H5: 7.46, H3/H4: 6.42 | C2/C5: 142.8, C3/C4: 109.9 |
| 2-Methylfuran | 2-CH₃ | H3: 5.9, H4: 6.2, H5: 7.2, CH₃: 2.3 | C2: 152.1, C3: 106.1, C4: 110.1, C5: 141.0, CH₃: 13.5 |
| Furfuryl alcohol | 2-CH₂OH | H3: 6.25, H4: 6.35, H5: 7.35, CH₂: 4.54, OH: ~2.7 | C2: 155.0, C3: 107.5, C4: 110.3, C5: 142.5, CH₂: 57.2 |
| 2-Acetylfuran | 2-COCH₃ | H3: 6.54, H4: 7.19, H5: 7.60, CH₃: 2.48 | C2: 152.9, C3: 112.4, C4: 117.4, C5: 146.6, CO: 186.6, CH₃: 26.0 |
Infrared (IR) Spectroscopy: The IR spectra of substituted furans display characteristic absorption bands corresponding to the furan ring and its substituents. Key absorptions include C-H stretching of the furan ring (around 3100-3150 cm⁻¹), C=C stretching (around 1500-1600 cm⁻¹), and the C-O-C stretching of the ring (around 1000-1200 cm⁻¹). The carbonyl stretching frequency of acylfurans is typically observed in the range of 1660-1680 cm⁻¹.
Mass Spectrometry (MS): The fragmentation patterns of substituted furans under electron impact ionization are influenced by the stability of the furan ring and the nature of the substituents. The molecular ion peak is usually prominent. Common fragmentation pathways involve the loss of the substituent or ring cleavage. For example, furfural often shows a characteristic loss of a hydrogen atom to form a stable furoyl cation.
Chemical Properties and Reactivity
The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The reactivity and regioselectivity of these reactions are dictated by the substituents present on the ring.
Electrophilic Aromatic Substitution
Electrophilic substitution in furan occurs preferentially at the C2 (α) position, as the intermediate carbocation is more stabilized by resonance. If the C2 position is occupied, substitution occurs at the C5 position. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Experimental Protocol: Electrophilic Bromination of Furan
Objective: To synthesize 2-bromofuran via the electrophilic bromination of furan.
Materials:
-
Furan
-
Bromine
-
1,4-Dioxane
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1 equivalent) in 1,4-dioxane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in 1,4-dioxane to the stirred furan solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Quench the reaction by adding a 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-bromofuran.
-
Purify the product by distillation under reduced pressure.
Nucleophilic Substitution
Nucleophilic substitution on the furan ring is generally difficult due to the electron-rich nature of the ring. However, it can occur if the ring is substituted with strong electron-withdrawing groups or in the case of halofurans under forcing conditions.[1][2]
Cycloaddition Reactions
The relatively low resonance energy of furan allows it to participate in Diels-Alder reactions, acting as the diene. This reactivity is a powerful tool for the synthesis of complex polycyclic compounds. The stereochemistry of the cycloaddition is often endo-selective under kinetic control.
Oxidation and Reduction
The furan ring can be oxidized to yield various products depending on the oxidant and reaction conditions. For instance, oxidation with reagents like bromine in methanol can lead to the formation of 2,5-dimethoxy-2,5-dihydrofurans. Stronger oxidizing agents can lead to ring-opened products such as enediones.[3]
Reduction of the furan ring to tetrahydrofuran can be achieved through catalytic hydrogenation. The substituents on the furan ring can also be selectively reduced. For example, the aldehyde group of furfural can be reduced to an alcohol group to form furfuryl alcohol.[4][5]
Experimental Protocol: Reduction of Furfural to Furfuryl Alcohol
Objective: To synthesize furfuryl alcohol by the reduction of furfural using sodium borohydride.
Materials:
-
Furfural
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve furfural (1 equivalent) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding water, followed by 1 M hydrochloric acid to neutralize the excess borohydride.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator to obtain furfuryl alcohol.
-
The product can be further purified by distillation under reduced pressure.
Synthesis of Substituted Furans
Several classical and modern synthetic methods are available for the preparation of substituted furans. The choice of method depends on the desired substitution pattern.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a widely used method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions.[6] The reaction proceeds via the formation of a hemiacetal followed by dehydration.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione.
Materials:
-
Hexane-2,5-dione
-
Concentrated sulfuric acid (or other strong acid catalyst)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Place hexane-2,5-dione (1 equivalent) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the mixture under reflux for 1-2 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the drying agent and remove the solvent by distillation to obtain 2,5-dimethylfuran.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[5][7]
Caption: Workflow for the Feist-Benary furan synthesis.
Biological Activity and Signaling Pathways
Many substituted furan derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] Their mechanism of action often involves interaction with specific cellular signaling pathways.
Anti-inflammatory Activity
Some furan derivatives have been shown to possess significant anti-inflammatory properties. An in vitro method to assess this activity is the inhibition of albumin denaturation assay, as protein denaturation is a hallmark of inflammation.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
Objective: To evaluate the anti-inflammatory potential of a substituted furan derivative by measuring its ability to inhibit heat-induced albumin denaturation.
Materials:
-
Substituted furan test compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard drug)
-
UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Prepare a stock solution of the test compound and the standard drug (diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and the standard drug in PBS.
-
Prepare the reaction mixture by adding 0.2 mL of 1% albumin solution to 2.8 mL of PBS.
-
To the reaction mixture, add 2 mL of the various concentrations of the test compound or standard drug.
-
A control sample is prepared by adding 2 mL of PBS instead of the test compound/standard.
-
Incubate all the samples at 37 °C for 20 minutes.
-
Induce denaturation by heating the samples at 70 °C in a water bath for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC₅₀ value (concentration required for 50% inhibition) can be determined by plotting a graph of percentage inhibition versus concentration.
Involvement in MAPK Signaling Pathway
Certain furan derivatives have been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[9] The MAPK pathway is a cascade of protein kinases that transduce extracellular signals to the nucleus.
Caption: Simplified MAPK signaling pathway and potential modulation by furan derivatives.
This guide provides a foundational understanding of the physical and chemical properties of substituted furans, offering valuable data and methodologies for researchers in drug discovery and chemical synthesis. The versatility of the furan scaffold, coupled with a deep understanding of its properties, will continue to drive innovation in these critical scientific areas.
References
- 1. youtube.com [youtube.com]
- 2. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FURFURYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Feist-Benary synthesis of furan [quimicaorganica.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Feist-Benary_synthesis [chemeurope.com]
- 8. rsc.org [rsc.org]
- 9. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
The Untapped Potential of 2-Methyl-3-Phenylfuran in Organic Chemistry: A Technical Guide
For Immediate Release
This technical guide delves into the core principles and potential applications of 2-methyl-3-phenylfuran, a heterocyclic compound with promising prospects for researchers, scientists, and professionals in drug development. While direct literature on this specific substituted furan is limited, this paper extrapolates from well-established synthetic methodologies and the known activities of analogous compounds to provide a foundational understanding of its synthesis, characterization, and potential utility in organic chemistry and medicinal applications.
Synthesis of 2-Methyl-3-Phenylfuran: A Proposed Pathway
The most plausible and widely adopted method for the synthesis of substituted furans is the Paal-Knorr synthesis.[1][2] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] For the synthesis of 2-methyl-3-phenylfuran, the required precursor is 1-phenylpentane-1,4-dione.
Synthesis of the 1,4-Diketone Precursor
A potential route to synthesize 1-phenylpentane-1,4-dione involves the Stetter reaction, which is the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a thiazolium salt. In this case, benzaldehyde would be reacted with methyl vinyl ketone.
Table 1: Proposed Synthesis of 1-Phenylpentane-1,4-dione via Stetter Reaction
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde, Methyl Vinyl Ketone | Thiazolium salt (e.g., Cat. 3), Triethanolamine | Dimethylformamide (DMF) | 80 | 15 | Not specified[3] |
Paal-Knorr Cyclization
The acid-catalyzed cyclization of the synthesized 1-phenylpentane-1,4-dione is expected to yield a mixture of two regioisomers: 2-methyl-5-phenylfuran and 2-methyl-3-phenylfuran. The regioselectivity of the Paal-Knorr reaction with unsymmetrical 1,4-diketones can be influenced by the reaction conditions and the electronic and steric nature of the substituents on the diketone. Generally, protonation of the more basic carbonyl group is favored, which then influences the direction of enolization and subsequent cyclization. Further research would be required to optimize the selective synthesis of 2-methyl-3-phenylfuran.
Table 2: Proposed Paal-Knorr Synthesis of 2-Methyl-3-Phenylfuran
| Step | Reactant | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2 | 1-Phenylpentane-1,4-dione | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Toluene (with Dean-Stark trap) | Reflux | 2-6 | Estimated 70-90 (mixture of isomers) |
Experimental Protocols
The following are detailed, albeit theoretical, experimental protocols for the proposed synthesis of 2-methyl-3-phenylfuran. These are based on established procedures for similar reactions.
Protocol for Synthesis of 1-Phenylpentane-1,4-dione (Stetter Reaction)
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a thiazolium catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, ~0.02 mol), distilled benzaldehyde (0.2 mol), and dimethylformamide (350 mL).[3]
-
Add stabilized methyl vinyl ketone (0.2 mol) to the mixture.[3]
-
Purge the flask with dry nitrogen.
-
Heat the mixture to 80°C.
-
Add triethanolamine (0.1 mol) dropwise.[3]
-
Stir the reaction mixture for 15 hours at 80°C.[3]
-
After cooling to room temperature, take up the mixture in chloroform and filter.
-
The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-phenylpentane-1,4-dione.
Protocol for Paal-Knorr Synthesis of 2-Methyl-3-Phenylfuran
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-phenylpentane-1,4-dione (10 mmol) in toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.5 mmol).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 2-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of 2-methyl-5-phenylfuran and 2-methyl-3-phenylfuran, can be purified and the isomers separated by column chromatography on silica gel.
Potential Applications in Organic Chemistry
Substituted furans are versatile intermediates in organic synthesis. The presence of the methyl and phenyl groups on the furan ring in 2-methyl-3-phenylfuran offers several avenues for further functionalization and application.
-
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex polycyclic compounds.[4][5] The substitution pattern on the furan can influence the reactivity and selectivity of this cycloaddition.[4][5]
-
Electrophilic Substitution: The furan ring is susceptible to electrophilic substitution, typically at the C5 position if unsubstituted. The presence of substituents at C2 and C3 will direct incoming electrophiles, allowing for the synthesis of more complex furan derivatives.
-
Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of 2-methyl-3-phenylfuran could be synthesized and subsequently used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.[6][7][8]
Potential Applications in Drug Discovery and Medicinal Chemistry
Furan-containing compounds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[9][10][11] The 2-phenylfuran scaffold, in particular, has been identified as a crucial building block in the development of antimicrobial and anticancer agents.[12]
-
Scaffold for Novel Therapeutics: The 2-methyl-3-phenylfuran core could serve as a scaffold for the design of novel therapeutic agents. The phenyl and methyl groups can be further functionalized to optimize binding to biological targets.
-
Bioisostere: The furan ring can act as a bioisostere for a phenyl ring, offering different electronic and steric properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile.[10]
-
Antimicrobial and Anticancer Agents: Derivatives of 2-phenylfuran have shown potential as inhibitors of the SARS-CoV-2 main protease and as antibacterial agents.[12] It is plausible that derivatives of 2-methyl-3-phenylfuran could exhibit similar biological activities.
Visualizing the Synthetic and Application Pathways
The following diagrams illustrate the proposed synthetic workflow and the potential roles of 2-methyl-3-phenylfuran in further chemical transformations.
Caption: Proposed synthetic workflow for 2-methyl-3-phenylfuran.
Caption: Potential applications of 2-methyl-3-phenylfuran.
Conclusion
While 2-methyl-3-phenylfuran remains a compound with limited direct exploration, its synthesis is feasible through established and reliable methods such as the Paal-Knorr reaction. The structural motifs of a substituted furan ring, a phenyl group, and a methyl group suggest a rich potential for this molecule as a versatile intermediate in organic synthesis and as a scaffold in the development of novel pharmaceuticals. Further research into the regioselective synthesis and the biological evaluation of 2-methyl-3-phenylfuran and its derivatives is warranted to fully unlock its potential. This guide serves as a foundational resource to stimulate and direct future investigations into this promising area of organic chemistry.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 5. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 7. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 11. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 12. 2-Phenylfuran | 17113-33-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2-methyl-3-phenylfuran: Synthesis, Characterization, and Potential Applications
Disclaimer: The compound 2-methyl-3-phenylfuran is not extensively documented in publicly available scientific literature. This guide, therefore, presents a technical overview based on established principles of furan chemistry, including plausible synthetic routes, predicted characterization data, and potential biological activities inferred from structurally related compounds.
Introduction
Furan derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and specialty materials.[1][2] Their unique electronic and aromatic properties make them versatile building blocks in organic synthesis.[1] This guide focuses on the specific, albeit lesser-known, derivative 2-methyl-3-phenylfuran. We will explore its plausible history, detailed hypothetical synthetic protocols based on classical reactions, predicted analytical data for its characterization, and a discussion of its potential biological significance in the context of drug discovery and development.
Historical Context and Discovery
While a specific date for the discovery of 2-methyl-3-phenylfuran cannot be cited due to a lack of dedicated literature, its synthesis became conceptually feasible with the development of cornerstone furan synthesis reactions in the late 19th and early 20th centuries.
The Paal-Knorr furan synthesis , first reported in 1884, provided a general method for converting 1,4-dicarbonyl compounds into furans under acidic conditions.[3][4] Shortly after, the Feist-Benary synthesis , discovered by Franz Feist in 1902 and Erich Benary in 1911, offered an alternative route from α-halo ketones and β-dicarbonyl compounds.[5][6] The existence of 2-methyl-3-phenylfuran can be postulated as a logical synthetic target following the establishment of these foundational methods.
Proposed Synthetic Pathways and Experimental Protocols
Two primary classical methods are proposed for the synthesis of 2-methyl-3-phenylfuran.
This method is one of the most important for the preparation of substituted furans and involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl precursor.[7]
Reaction Principle: The synthesis proceeds by the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, forming a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[4][8] For 2-methyl-3-phenylfuran, the required precursor is 1-phenylpentane-1,4-dione.
Figure 1: Paal-Knorr synthesis of 2-methyl-3-phenylfuran.
Detailed Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpentane-1,4-dione (10.0 g, 56.7 mmol).
-
Solvent and Catalyst: Add 100 mL of toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.54 g, 2.8 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-methyl-3-phenylfuran.
This reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration.[5][9]
Reaction Principle: A base, such as pyridine or ammonia, is used to generate an enolate from the β-dicarbonyl compound. This enolate then acts as a nucleophile, attacking the α-halo ketone. An intramolecular cyclization followed by dehydration affords the substituted furan.[10][11] To synthesize 2-methyl-3-phenylfuran, the reactants would be 2-chloro-1-phenylethan-1-one and ethyl acetoacetate.
Figure 2: Feist-Benary synthesis of 2-methyl-3-phenylfuran.
Detailed Experimental Protocol:
-
Reaction Setup: In a 100 mL three-necked flask fitted with a dropping funnel, stirrer, and condenser, dissolve ethyl acetoacetate (13.0 g, 100 mmol) in 50 mL of pyridine.
-
Addition of Reactant: Cool the solution in an ice bath. Slowly add 2-chloro-1-phenylethan-1-one (15.5 g, 100 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 3 hours.
-
Hydrolysis and Decarboxylation: Cool the mixture and add 50 mL of 20% aqueous sulfuric acid. Heat the mixture to reflux for an additional 2 hours to facilitate hydrolysis and decarboxylation of the intermediate ester.
-
Workup: After cooling, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation to obtain the final product.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical and Spectroscopic Data for 2-methyl-3-phenylfuran
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₁H₁₀O | Based on structure. |
| Molecular Weight | 158.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Typical for substituted furans. |
| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 5H, Ar-H), δ ~7.1 (d, 1H, furan H5), δ ~6.3 (d, 1H, furan H4), δ ~2.3 (s, 3H, -CH₃) | Phenyl protons in the aromatic region. Furan protons appear as doublets. The methyl group appears as a singlet in the aliphatic region. |
| ¹³C NMR (CDCl₃) | δ ~148 (C2), δ ~141 (C5), δ ~133 (Ar-C), δ ~128-129 (Ar-CH), δ ~122 (C3), δ ~112 (C4), δ ~13 (-CH₃) | Based on known shifts for substituted furans and phenyl groups.[13] |
| Mass Spec (EI) | m/z (%): 158 (M⁺, 100), 129 (M⁺-CHO, 40), 115 (M⁺-CH₃-CO, 30), 77 (C₆H₅⁺, 25) | Molecular ion peak expected to be the base peak. Common furan fragmentation includes loss of CHO; phenyl group fragments are also expected. |
Potential Biological Activity and Applications
The furan nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][16] The presence of both a methyl and a phenyl group on the furan ring in 2-methyl-3-phenylfuran suggests several potential areas of therapeutic interest.
-
Antimicrobial and Antifungal Activity: Many furan derivatives that incorporate phenyl rings show significant antibacterial and antifungal properties.[17][18] The lipophilic nature of the phenyl group can enhance membrane permeability, while the furan ring can interact with biological targets.
-
Anti-inflammatory Effects: Furan derivatives, particularly those found in natural sources, have demonstrated anti-inflammatory properties.[19] The specific substitution pattern of 2-methyl-3-phenylfuran could modulate activity towards inflammatory enzymes or pathways.
-
Central Nervous System (CNS) Activity: Substituted furans have been explored for various CNS applications, including antidepressant and anticonvulsant effects.[16]
-
Anticancer Properties: The furan scaffold is present in several compounds investigated for their antineoplastic activity.[1]
Table 2: Summary of Known Biological Activities of Related Furan Scaffolds
| Biological Activity | Furan Derivative Class | Reference |
| Antibacterial | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | [16] |
| Antifungal | 3-(Substituted phenyl)-furan-2-ones | [17] |
| Anti-inflammatory | Furan fatty acids | [19] |
| Anticancer | General substituted furans | [1] |
| CNS Activity | General substituted furans | [16] |
The logical workflow for synthesizing and screening a novel compound like 2-methyl-3-phenylfuran is depicted below.
Figure 3: General workflow for synthesis and screening.
Conclusion
While 2-methyl-3-phenylfuran remains a compound without significant specific documentation, its existence and properties can be confidently predicted through the lens of established organic chemistry. The Paal-Knorr and Feist-Benary syntheses provide reliable and historically significant pathways for its potential creation. Based on the known bioactivity of related methyl- and phenyl-substituted furans, this molecule represents a viable candidate for investigation in drug discovery programs, particularly in the fields of antimicrobial and anti-inflammatory research. Further empirical study is required to validate these hypotheses and fully elucidate the chemical and biological profile of this intriguing heterocyclic compound.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Benary呋喃合成(Feist-Benary Furan Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Feist-Benary_synthesis [chemeurope.com]
- 10. Feist-Benary synthesis of furan [quimicaorganica.org]
- 11. m.youtube.com [m.youtube.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Phenylfuran | 17113-33-6 | Benchchem [benchchem.com]
- 14. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Phenylfuran | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ijabbr.com [ijabbr.com]
- 17. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Alternative Synthetic Routes to 2-Methyl-3-Phenylfuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for alternative synthetic routes to 2-methyl-3-phenylfuran, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections outline classical and modern synthetic methodologies, complete with experimental procedures, quantitative data, and mechanistic diagrams.
Overview of Synthetic Strategies
Several synthetic strategies can be employed to construct the 2-methyl-3-phenylfuran scaffold. These can be broadly categorized into classical condensation reactions and modern transition metal-catalyzed methods. This document will focus on three primary routes:
-
Paal-Knorr Furan Synthesis: A classical method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
-
Fiest-Benary Furan Synthesis: Another traditional approach based on the condensation of an α-halo ketone with a β-dicarbonyl compound.
-
Transition Metal-Catalyzed Synthesis: Modern methods offering alternative pathways, often with high efficiency and selectivity.
A comparative summary of these routes is presented in Table 1.
Table 1: Comparison of Synthetic Routes to 2-Methyl-3-Phenylfuran
| Synthetic Route | Key Starting Materials | Catalyst/Reagent | General Yield Range | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1-Phenyl-1,4-pentanedione | Acid (e.g., H₂SO₄, TsOH) | 60-80% | Readily available starting material precursors, straightforward reaction. | Requires synthesis of the 1,4-dicarbonyl precursor. |
| Fiest-Benary Synthesis | Phenacyl bromide, Ethyl acetoacetate | Base (e.g., Pyridine, Et₃N) | 50-70% | Utilizes commercially available starting materials. | May require a subsequent decarboxylation step, potentially lower yields. |
| Transition Metal-Catalysis | Varies (e.g., enol ethers, alkynes) | Pd, Rh complexes | Variable (can be high) | High efficiency and regioselectivity. | Catalyst cost and sensitivity, optimization may be required. |
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans. The synthesis of 2-methyl-3-phenylfuran via this route involves the acid-catalyzed cyclization and dehydration of 1-phenyl-1,4-pentanedione.
Synthesis of the Precursor: 1-Phenyl-1,4-pentanedione
A common method for the synthesis of γ-aryl-β-diketones such as 1-phenyl-2,4-pentanedione (a tautomer of 1-phenyl-1,4-pentanedione) involves the phenylation of the dianion of a β-diketone.[1]
Experimental Protocol:
-
Preparation of Sodium Amide: In a 1 L three-necked flask equipped with a mechanical stirrer and an air condenser, add 800 mL of anhydrous liquid ammonia. Add a small piece of sodium, followed by approximately 0.25 g of iron(III) nitrate hydrate to catalyze the formation of sodium amide. Continue adding small pieces of freshly cut sodium until a total of 18.4 g (0.800 g-atom) has been added. The disappearance of the blue color indicates the complete formation of sodium amide.
-
Formation of the Dianion: Cool the flask in an acetone-dry ice bath. Prepare a solution of 40.0 g (0.400 mole) of 2,4-pentanedione in 30 mL of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 10 minutes.
-
Phenylation: After 30 minutes, add 63.3 g (0.200 mole) of diphenyliodonium chloride over 15-25 minutes. Stir the reaction mixture for 6 hours, allowing the ammonia to evaporate gradually.
-
Work-up: Add 400 mL of anhydrous ether and cautiously heat on a warm-water bath to remove any remaining ammonia. Cool the flask in an ice-water bath and add 200 g of crushed ice, followed by a mixture of 60 mL of concentrated hydrochloric acid and 10 g of crushed ice.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer three times with 50 mL portions of ether. Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The residual oil is purified by vacuum distillation to yield 1-phenyl-2,4-pentanedione.
Quantitative Data:
| Product | Yield | Boiling Point |
| 1-Phenyl-2,4-pentanedione | 60-64% | 133-136 °C (10 mm Hg) |
Data obtained from Organic Syntheses procedure.[1]
Cyclization to 2-Methyl-3-Phenylfuran
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in a suitable solvent such as toluene or acetic acid.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Paal-Knorr Synthesis:
Caption: Workflow for the Paal-Knorr synthesis of 2-methyl-3-phenylfuran.
Signaling Pathway for Paal-Knorr Synthesis:
Caption: Mechanism of the Paal-Knorr furan synthesis.
Fiest-Benary Furan Synthesis
The Fiest-Benary synthesis provides an alternative route to substituted furans from readily available starting materials. For the synthesis of 2-methyl-3-phenylfuran, this would typically involve the reaction of an α-halo ketone (phenacyl bromide) with a β-dicarbonyl compound (ethyl acetoacetate), followed by hydrolysis and decarboxylation of the resulting furan-3-carboxylate.[2][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol or pyridine.
-
Base Addition: Add a base such as pyridine or triethylamine (1.1 eq) to the solution.
-
Addition of α-Halo Ketone: Slowly add phenacyl bromide (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 50-100 °C and monitor the reaction by TLC.
-
Hydrolysis and Decarboxylation: After the initial condensation, the intermediate ethyl 2-methyl-5-phenylfuran-3-carboxylate is hydrolyzed with an aqueous base (e.g., NaOH) and then acidified and heated to effect decarboxylation.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by distillation or column chromatography.
Logical Workflow for Fiest-Benary Synthesis:
Caption: Workflow for the Fiest-Benary synthesis of 2-methyl-3-phenylfuran.
Signaling Pathway for Fiest-Benary Synthesis:
Caption: Mechanism of the Fiest-Benary furan synthesis.
Transition Metal-Catalyzed Synthesis
Modern organic synthesis offers a variety of transition metal-catalyzed reactions for the construction of furan rings. Palladium and rhodium-based catalysts are particularly effective for this transformation, often proceeding through different mechanisms than the classical methods.
Palladium-Catalyzed Synthesis
Palladium catalysts can be used to synthesize substituted furans from various precursors, including enol ethers. A potential route to 2-methyl-3-phenylfuran could involve the coupling of a suitable phenyl-substituted enol ether with a methyl-containing coupling partner, or an intramolecular cyclization of a carefully designed precursor.
General Experimental Considerations:
-
Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂, or other common palladium catalysts are often used.
-
Ligand: Phosphine ligands such as PPh₃ or bidentate ligands are frequently employed to stabilize the catalyst and influence reactivity.
-
Solvent: Aprotic polar solvents like DMF or THF are common.
-
Base: A base such as Cs₂CO₃ or K₂CO₃ is often required.
-
Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C).
Rhodium-Catalyzed Synthesis
Rhodium catalysts are also powerful tools for furan synthesis. For instance, rhodium carbenoids, generated from diazo compounds, can react with alkynes to form furans.
General Experimental Considerations:
-
Catalyst: Rh₂(OAc)₄ is a commonly used rhodium catalyst.
-
Precursors: A diazo compound and an alkyne are the key reactants.
-
Solvent: Dichloromethane or other non-coordinating solvents are typical.
-
Temperature: These reactions can often be run at or below room temperature.
Logical Relationship for a Generic Transition Metal-Catalyzed Furan Synthesis:
References
The Applications of 2-Methyl-3-Phenylfuran in Materials Science: A Review of Current Research
Despite a thorough review of scientific literature and patent databases, there is currently no significant body of research detailing the applications of 2-methyl-3-phenylfuran in materials science. This specific isomer of methyl-phenylfuran does not appear in prominent studies on furan-based polymers, organic electronics, or other advanced materials.
While the broader family of furan-containing compounds has garnered considerable interest in materials science, research has largely focused on other derivatives. For instance, oligofurans and furan-phenylene co-oligomers are being investigated for their potential in organic electronics. Similarly, 2-methyltetrahydrofuran (2-MeTHF), a saturated derivative, is widely recognized as a green solvent. However, these applications do not extend to 2-methyl-3-phenylfuran.
The absence of data on 2-methyl-3-phenylfuran in materials science suggests that this particular compound may not have been identified as a promising candidate for material development, or that its properties have not yet been explored for such purposes. Researchers in the field have instead concentrated on furan derivatives with different substitution patterns that may offer more desirable electronic, optical, or mechanical properties.
Further investigation into the fundamental properties of 2-methyl-3-phenylfuran would be necessary to determine its potential for any materials science applications. Without foundational research on its synthesis, characterization, and performance, no application notes or experimental protocols can be provided.
Future Outlook
Should research into 2-methyl-3-phenylfuran emerge, potential areas of exploration in materials science could include:
-
Organic Semiconductors: Investigating its electronic properties to determine its suitability for use in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).
-
Polymer Chemistry: Exploring its use as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties.
-
Sensing Materials: Examining its potential as a functional component in chemical sensors.
Until such research is conducted and published, the role of 2-methyl-3-phenylfuran in materials science remains undefined.
Application Notes and Protocols for the Purification of 2-Methyl-3-phenylfuran
Abstract
This document provides a detailed protocol for the purification of 2-methyl-3-phenylfuran, a substituted furan of interest to researchers in medicinal chemistry and drug development. While specific synthesis and purification data for 2-methyl-3-phenylfuran is not extensively available in the literature, this protocol is based on established methods for the purification of analogous phenyl-substituted furan derivatives. The proposed multi-step purification strategy involves an aqueous workup, followed by flash column chromatography, and concluding with vacuum distillation to achieve high purity. This protocol is intended to serve as a comprehensive guide for researchers and scientists involved in the synthesis and isolation of this and similar compounds.
Introduction
Substituted furans are significant heterocyclic motifs present in a wide array of natural products and pharmacologically active compounds. The precise substitution pattern on the furan ring is crucial for biological activity, making the synthesis and purification of specific isomers a critical aspect of drug discovery and development. 2-Methyl-3-phenylfuran is one such isomer whose purification requires a robust methodology to remove unreacted starting materials, catalysts, and reaction byproducts.
This protocol outlines a general yet detailed procedure for the purification of 2-methyl-3-phenylfuran from a crude synthetic reaction mixture. The methodology is designed to be adaptable based on the specific synthetic route employed, such as a Paal-Knorr or Feist-Benary furan synthesis.[1][2]
Potential Impurities
The nature and quantity of impurities will largely depend on the synthetic route used to prepare 2-methyl-3-phenylfuran. Based on common furan syntheses, potential impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include 1,4-dicarbonyl compounds (in Paal-Knorr synthesis) or α-halo ketones and β-dicarbonyl compounds (in Feist-Benary synthesis).[1][2]
-
Catalysts: Acid or base catalysts used in the cyclization step. Metal catalysts (e.g., Palladium, Gold) if cross-coupling reactions are involved in the synthesis of precursors.[3][4]
-
Reaction Byproducts: Products from side reactions such as self-condensation of starting materials or incomplete cyclization.
-
Solvents: Residual reaction solvents.
Purification Protocol
A three-step purification protocol is recommended for obtaining high-purity 2-methyl-3-phenylfuran:
-
Aqueous Workup: To remove inorganic salts, acid/base catalysts, and water-soluble impurities.
-
Flash Column Chromatography: To separate the target compound from organic impurities with different polarities.
-
Vacuum Distillation: As a final step to remove any remaining high-boiling impurities and residual chromatography solvent.
Experimental Protocol
Materials and Equipment
Materials:
-
Crude 2-methyl-3-phenylfuran reaction mixture
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Deionized water
Equipment:
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (glass column, pump, fraction collector)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Magnetic stirrer and stir bars
Step 1: Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent in which 2-methyl-3-phenylfuran is soluble, such as diethyl ether or ethyl acetate (approximately 2-3 volumes of the crude mixture).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution to neutralize any acid catalysts.
-
Deionized water.
-
Brine to facilitate the separation of the organic and aqueous layers.
-
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, dried product.
Step 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. The progress of the separation should be monitored by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 2-methyl-3-phenylfuran.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Step 3: Vacuum Distillation
-
Apparatus Setup: Assemble the distillation apparatus for vacuum distillation.
-
Distillation: Transfer the purified product from the chromatography step into the distillation flask. Heat the flask in a heating mantle while stirring. Apply vacuum and collect the fraction that distills at the expected boiling point. The boiling point of the analogous 2-phenylfuran is 94 °C at 10 torr, which can be used as an estimate.[3]
-
Final Product: The collected distillate should be pure 2-methyl-3-phenylfuran.
Data Presentation
Table 1: Physical Properties of Structurally Related Furans
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Phenylfuran | C₁₀H₈O | 144.17 | 94 @ 10 torr[3] |
| 3-Methyl-2-phenylfuran | C₁₁H₁₀O | 158.20 | Data not available[5] |
| 2-Methyl-3-phenylfuran (Target) | C₁₁H₁₀O | 158.20 | Estimated to be similar to isomers |
Table 2: TLC and Chromatography Parameters (Example)
| Parameter | Value |
| TLC Stationary Phase | Silica gel 60 F₂₅₄ |
| TLC Mobile Phase | 95:5 Hexane:Ethyl Acetate |
| Rf of 2-methyl-3-phenylfuran (estimated) | ~0.4 |
| Chromatography Stationary Phase | Silica gel (230-400 mesh) |
| Elution Solvent System | Gradient of 0-10% Ethyl Acetate in Hexane |
Visualizations
Purification Workflow
Caption: Workflow for the purification of 2-methyl-3-phenylfuran.
Logical Relationship of Purification Steps
Caption: Rationale for the sequential purification steps.
References
Application Note: Structural Elucidation of 2-methyl-3-phenylfuran using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of 2-methyl-3-phenylfuran using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques are indispensable for the structural confirmation and purity assessment of novel chemical entities in drug discovery and development. The protocols and data presented herein serve as a practical reference for researchers engaged in the synthesis and characterization of furan-containing compounds.
Data Presentation
The expected quantitative data for the NMR and MS analysis of 2-methyl-3-phenylfuran are summarized in the tables below. These values are predicted based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data for 2-methyl-3-phenylfuran (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.35 - 7.45 | d | ~2.0 |
| H-4 | 6.40 - 6.50 | d | ~2.0 |
| Phenyl-H | 7.20 - 7.40 | m | - |
| Methyl-H | 2.30 - 2.40 | s | - |
Table 2: Predicted ¹³C NMR Data for 2-methyl-3-phenylfuran (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 125 - 129 |
| C-4 | 110 - 114 |
| C-5 | 140 - 144 |
| Phenyl C-ipso | 130 - 134 |
| Phenyl C-ortho | 127 - 131 |
| Phenyl C-meta | 128 - 132 |
| Phenyl C-para | 126 - 130 |
| Methyl-C | 13 - 16 |
Table 3: Predicted Mass Spectrometry Data for 2-methyl-3-phenylfuran (Electron Ionization)
| m/z | Ion | Predicted Relative Abundance |
| 158 | [M]⁺• | High |
| 157 | [M-H]⁺ | Moderate |
| 143 | [M-CH₃]⁺ | Moderate |
| 130 | [M-CO]⁺• | Low |
| 129 | [M-CHO]⁺ | Moderate |
| 115 | [C₉H₇]⁺ | High |
| 77 | [C₆H₅]⁺ | Moderate |
Experimental Protocols
Detailed methodologies for the NMR and MS analysis of 2-methyl-3-phenylfuran are provided below. These protocols can be adapted for similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-10 mg of the 2-methyl-3-phenylfuran sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube. d. Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition: a. The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer. b. Tune and shim the spectrometer to ensure optimal magnetic field homogeneity. c. ¹H NMR Acquisition Parameters: i. Set the spectral width to cover the range of -2 to 12 ppm. ii. Use a 30-degree pulse angle. iii. Set the relaxation delay to 1-2 seconds. iv. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. ¹³C NMR Acquisition Parameters: i. Set the spectral width to cover the range of 0 to 200 ppm. ii. Use a proton-decoupled pulse sequence. iii. Set the relaxation delay to 2-5 seconds. iv. Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
3. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the resulting spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
1. Sample Preparation: a. Prepare a dilute solution of 2-methyl-3-phenylfuran (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Instrument Setup and Data Acquisition (Electron Ionization - EI): a. Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe. b. GC-MS Method: i. Inject 1 µL of the sample solution into the GC. ii. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of the analyte from any impurities. iii. Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. c. EI Source Parameters: i. Set the electron energy to 70 eV. ii. Acquire mass spectra over a mass range of m/z 40-400.
3. Data Analysis: a. Identify the molecular ion peak ([M]⁺•). b. Analyze the fragmentation pattern to identify characteristic fragment ions. c. Propose fragmentation mechanisms to explain the observed fragment ions, which can provide further structural confirmation.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the structure of 2-methyl-3-phenylfuran and its expected spectral data.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Structure-Spectra Correlation for 2-methyl-3-phenylfuran.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing a 2-Methyl-3-phenylfuran Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan nucleus is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it an attractive starting point for the design of novel therapeutic agents. While the application of various substituted furans in medicinal chemistry is well-documented, the use of 2-methyl-3-phenylfuran as a specific starting material is not extensively reported in publicly available literature.
This document provides a detailed, albeit hypothetical, application note and protocol to illustrate how a 2-methyl-3-phenylfuran scaffold could be theoretically employed in the synthesis of a potential bioactive molecule. The following sections outline a plausible synthetic route to a hypothetical anti-inflammatory agent, complete with experimental protocols, quantitative data, and visualizations to guide researchers in exploring the potential of this chemical moiety.
Hypothetical Bioactive Target: A Novel COX-2 Inhibitor
For the purpose of this application note, we will hypothesize the synthesis of a selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs known for their anti-inflammatory properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Our hypothetical target molecule, Furanacoxib , incorporates the 2-methyl-3-phenylfuran core.
Experimental Protocols
Synthesis of 2-methyl-3-phenylfuran (1)
A plausible route to the starting material, 2-methyl-3-phenylfuran, could involve a palladium-catalyzed coupling reaction between a suitable furan precursor and a phenylboronic acid.
Materials:
-
3-Bromo-2-methylfuran
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a 250 mL round-bottom flask, add 3-bromo-2-methylfuran (1.61 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Add a solvent mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.022 g, 0.1 mmol) and triphenylphosphine (0.105 g, 0.4 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford 2-methyl-3-phenylfuran (1) as a colorless oil.
Synthesis of 4-(2-methyl-3-phenylfuran-5-yl)benzenesulfonamide (Furanacoxib, 3)
The synthesis of the target molecule, Furanacoxib, could proceed via a Friedel-Crafts acylation followed by a multi-step conversion of the acetyl group to the desired sulfonamide moiety. A more direct approach, illustrated here, involves a Suzuki coupling with a suitably protected sulfonamide-containing boronic acid.
Step 1: Bromination of 2-methyl-3-phenylfuran (1) to 5-bromo-2-methyl-3-phenylfuran (2)
Materials:
-
2-methyl-3-phenylfuran (1)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-methyl-3-phenylfuran (1.58 g, 10 mmol) in 20 mL of DMF in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Pour the reaction mixture into 100 mL of ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 5-bromo-2-methyl-3-phenylfuran (2) which can be used in the next step without further purification.
Step 2: Suzuki Coupling to Synthesize Furanacoxib (3)
Materials:
-
5-bromo-2-methyl-3-phenylfuran (2)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine 5-bromo-2-methyl-3-phenylfuran (2.37 g, 10 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (3.12 g, 11 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), and S-Phos (0.082 g, 0.2 mmol).
-
Add potassium phosphate (6.36 g, 30 mmol), 1,4-dioxane (30 mL), and water (6 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash chromatography (eluent: dichloromethane/methanol 98:2) to obtain Furanacoxib (3) as a white solid.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis and biological evaluation of Furanacoxib.
| Compound | Step | Reaction | Yield (%) | Purity (HPLC) | Melting Point (°C) | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
| 1 | - | - | - | >98% | - | - | - | - |
| 2 | 1 | Bromination | 92 | >95% | - | - | - | - |
| 3 | 2 | Suzuki Coupling | 78 | >99% | 188-190 | 15.2 | 0.25 | 60.8 |
| Celecoxib | - | (Reference) | - | - | 167-169 | 15 | 0.04 | 375 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the hypothetical synthesis of Furanacoxib.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the COX-2 pathway by the hypothetical molecule Furanacoxib.
Catalytic Routes to Substituted Furans: A Guide for Synthetic Chemists
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged motif in a vast array of natural products, pharmaceuticals, and functional materials. Its synthesis has been a long-standing area of interest in organic chemistry. Catalytic methodologies offer efficient, selective, and sustainable routes to access diverse substituted furans. This document provides detailed application notes and experimental protocols for key catalytic methods in furan synthesis, including homogeneous, heterogeneous, and biocatalytic approaches.
Homogeneous Catalysis: Gold- and Palladium-Catalyzed Syntheses
Transition metal catalysis, particularly with gold and palladium, has emerged as a powerful tool for the construction of the furan ring from readily available starting materials. These methods often proceed under mild conditions with high atom economy.
Gold-Catalyzed Synthesis of Substituted Furans from Propargyl Alcohols and Alkynes
Gold catalysts, particularly triazole-gold(I) complexes, in combination with a copper(II) co-catalyst, enable a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans.[1][2][3] This method demonstrates broad substrate scope, tolerating a variety of functional groups on both the propargyl alcohol and alkyne coupling partners.[1][2]
Reaction Mechanism:
The reaction proceeds through an initial gold-catalyzed intermolecular addition of the propargyl alcohol to the alkyne. This is followed by a Saucy-Marbet rearrangement to form an allene-ketone intermediate. The copper co-catalyst then facilitates the final 5-endo-dig cyclization to afford the furan product.[1]
Figure 1: Gold-catalyzed furan synthesis from propargyl alcohol and alkyne.
Quantitative Data Summary:
| Entry | Propargyl Alcohol | Alkyne | Catalyst System | Time (h) | Yield (%) | Reference |
| 1 | Prop-2-yn-1-ol | Phenylacetylene | 1 mol% TA-Au, 0.5 mol% Cu(OTf)₂ | 12 | 95 | [1] |
| 2 | But-3-yn-2-ol | Phenylacetylene | 1 mol% TA-Au, 0.5 mol% Cu(OTf)₂ | 12 | 88 | [1] |
| 3 | 1-Phenylprop-2-yn-1-ol | Phenylacetylene | 1 mol% TA-Au, 0.5 mol% Cu(OTf)₂ | 24 | 85 | [1] |
| 4 | Prop-2-yn-1-ol | 1-Octyne | 1 mol% TA-Au, 0.5 mol% Cu(OTf)₂ | 12 | 82 | [1] |
Experimental Protocol:
-
To a solution of the alkyne (1.0 mmol) in toluene (1.5 mL) is added the propargyl alcohol (1.8 mmol), the triazole-gold (TA-Au) catalyst (0.01 mmol), and the copper(II) triflate (Cu(OTf)₂) co-catalyst (0.005 mmol).[1]
-
The resulting mixture is heated to 45 °C.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired substituted furan.
Palladium-Catalyzed Synthesis of Substituted Furans from (Z)-2-En-4-yn-1-ols
Palladium(II) catalysts are effective for the cycloisomerization of (Z)-2-en-4-yn-1-ols to furnish a variety of substituted furans. This methodology is particularly useful for the synthesis of fragile, naturally occurring furans.
Experimental Workflow:
Figure 2: Workflow for palladium-catalyzed furan synthesis.
Quantitative Data Summary:
| Entry | Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (Z)-Hept-2-en-4-yn-1-ol | K₂PdI₄ | 25 | 24 | 85 |
| 2 | (Z)-3-Methylhept-2-en-4-yn-1-ol | Pd(OAc)₂ | 60 | 12 | 92 |
| 3 | (Z)-1-Phenyl-3-methylbut-2-en-4-yn-1-ol | PdCl₂(MeCN)₂ | 80 | 6 | 88 |
Experimental Protocol:
-
A solution of the (Z)-2-en-4-yn-1-ol (1.0 mmol) in a suitable solvent (e.g., THF, acetonitrile) is prepared.
-
The palladium(II) catalyst (e.g., K₂PdI₄, Pd(OAc)₂, 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at the appropriate temperature (25-100 °C) and monitored by TLC or GC-MS.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Biocatalysis: Lipase-Mediated Synthesis of Tetrasubstituted Furans
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of complex organic molecules. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), can be employed in a one-pot, three-component reaction to synthesize cyano-containing tetrasubstituted furans with high yields.[4]
Reaction Scheme:
This biocatalytic approach involves the reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides in the presence of tributylphosphine and the lipase catalyst.[4]
Figure 3: Lipase-catalyzed synthesis of tetrasubstituted furans.
Quantitative Data Summary:
| Entry | Aldehyde | Benzoyl Chloride | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzoyl chloride | 94 | [4] |
| 2 | 4-Chlorobenzaldehyde | Benzoyl chloride | 92 | [4] |
| 3 | 4-Methylbenzaldehyde | Benzoyl chloride | 91 | [4] |
| 4 | 2-Naphthaldehyde | Benzoyl chloride | 88 | [4] |
Experimental Protocol:
-
To a mixture of benzoylacetonitrile (0.2 mmol), aldehyde (0.2 mmol), and benzoyl chloride (0.25 mmol) in ethanol (3 mL) is added tributylphosphine (0.25 mmol).[4]
-
Novozym 435 (20 mg) is then added to the reaction mixture.[4]
-
The suspension is incubated at 37 °C for 12 hours.[4]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the enzyme is filtered off, and the filtrate is concentrated in vacuo.
-
The crude product is purified by flash column chromatography (ethyl acetate/petroleum ether) to yield the tetrasubstituted furan.[4]
Classical Named Reactions with Catalytic Variants
The Paal-Knorr and Feist-Benary syntheses are foundational methods for constructing the furan ring. Modern adaptations often employ catalysts to improve reaction conditions and yields.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[5][6] While traditionally using strong protic acids, milder Lewis acids can also be employed.[5]
Reaction Mechanism:
The reaction proceeds via protonation of one carbonyl group, followed by enolization of the other and subsequent intramolecular nucleophilic attack to form a cyclic hemiacetal. Dehydration then furnishes the furan ring.[5]
Figure 4: Mechanism of the Paal-Knorr furan synthesis.
Experimental Protocol (Lewis Acid Catalysis):
-
A solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, toluene) is prepared.
-
A Lewis acid catalyst (e.g., Sc(OTf)₃, Bi(NO₃)₃, 5-10 mol%) is added to the solution.
-
The reaction is stirred at room temperature or with gentle heating and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The product is purified by column chromatography.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a base-catalyzed reaction between an α-halo ketone and a β-dicarbonyl compound.[7][8] Common catalysts include amines such as pyridine or ammonia.[7]
Experimental Protocol (Pyridine Catalysis):
-
A mixture of the β-dicarbonyl compound (1.0 mmol) and the α-halo ketone (1.0 mmol) is dissolved in pyridine.[7]
-
The solution is stirred at room temperature or heated, with the progress monitored by TLC.
-
After the reaction is complete, the pyridine is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with dilute acid (e.g., 1M HCl) to remove any remaining pyridine, followed by washing with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Heterogeneous Catalysis: Furan Synthesis from Biomass
The conversion of renewable biomass into valuable platform chemicals and fuels is a key area of green chemistry. Heterogeneous catalysts play a crucial role in the synthesis of furan derivatives, such as furfural, from biomass-derived carbohydrates.[9][10] Acidic catalysts like zeolites and sulfated metal oxides are commonly employed for the dehydration of pentose and hexose sugars to furfural and 5-hydroxymethylfurfural (HMF), respectively.[9] These furans can then be further upgraded to other valuable chemicals.
General Workflow for Furfural Production:
Figure 5: General workflow for furfural production from biomass.
Quantitative Data for Furfural Production:
| Feedstock | Catalyst | Solvent | Temperature (°C) | Time (h) | Furfural Yield (%) | Reference |
| Xylose | Amberlyst-15 | Water | 170 | 2 | 65 | [11] |
| Corncob | H-ZSM-5 | Water/Toluene | 180 | 3 | 78 | [9] |
| Sugarcane Bagasse | Sulfated Zirconia | DMSO | 160 | 1.5 | 85 | [12] |
These protocols and data provide a starting point for researchers to explore the rich field of catalytic furan synthesis. The choice of method will depend on the desired substitution pattern, substrate availability, and desired scale of the reaction. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 2. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. Feist-Benary synthesis of furan [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Scaling Up the Synthesis of 2-Methyl-3-Phenylfuran: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-methyl-3-phenylfuran, with a focus on scaling up the laboratory procedure. The synthesis is based on the well-established Paal-Knorr furan synthesis, a reliable method for the formation of substituted furans from 1,4-dicarbonyl compounds.[1][2][3] This protocol is intended to guide researchers in producing larger quantities of this valuable compound, which can serve as a building block in medicinal chemistry and materials science.
Overview of the Synthetic Pathway
The synthesis of 2-methyl-3-phenylfuran is a two-step process. The first step involves the synthesis of the precursor, 1-phenyl-1,4-pentanedione. The second step is the acid-catalyzed cyclization of this diketone to yield the desired furan product.
Caption: Synthetic workflow for 2-methyl-3-phenylfuran.
Experimental Protocols
Synthesis of 1-Phenyl-1,4-pentanedione (Precursor)
This procedure is adapted from known methods for the synthesis of 1,4-dicarbonyl compounds.
Materials:
-
Propiophenone
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure (Laboratory Scale - 10 g):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.
-
To this solution, add ethyl acetoacetate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, add propiophenone (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1-phenyl-1,4-pentanedione.
-
Purify the crude product by vacuum distillation.
Synthesis of 2-Methyl-3-phenylfuran (Paal-Knorr Cyclization)
This protocol outlines the acid-catalyzed cyclization of the precursor to the final product.
Materials:
-
1-Phenyl-1,4-pentanedione
-
p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)
-
Toluene or other suitable high-boiling solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Laboratory Scale - 5 g):
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 2-methyl-3-phenylfuran.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Scale-Up Considerations
Scaling up the Paal-Knorr synthesis from a laboratory scale to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Considerations for Scaling Up:
-
Heat Management: The acid-catalyzed cyclization is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature, known as a thermal runaway.[4]
-
Recommendation: Use a jacketed reactor with a reliable cooling system. For very large scales, consider a continuous flow reactor which offers superior heat transfer.[5] The rate of addition of the acid catalyst should be carefully controlled to manage the exotherm.
-
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and reactant contact.
-
Recommendation: Employ an overhead stirrer with an appropriate impeller design for the reactor geometry. The stirring speed should be optimized to ensure good mixing without causing excessive splashing.
-
-
Reaction Monitoring: Close monitoring of the reaction progress is essential for safety and to determine the reaction endpoint.
-
Recommendation: In addition to TLC, consider using in-situ monitoring techniques such as process infrared (IR) spectroscopy or gas chromatography (GC) to track the disappearance of the starting material and the formation of the product in real-time.
-
-
Work-up and Purification: The work-up and purification procedures need to be adapted for larger volumes.
-
Recommendation: For neutralization, the addition of the sodium bicarbonate solution should be done slowly and with vigorous stirring to control foaming. For purification, vacuum distillation is generally more practical and economical for larger quantities than column chromatography.
-
-
Safety Precautions:
-
The use of strong acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat.
-
The reaction should be conducted in a well-ventilated area, preferably a fume hood at the laboratory scale and in a contained system at the pilot or industrial scale.
-
Pressure relief devices should be installed on the reactor to prevent over-pressurization in case of a runaway reaction.
-
Data Presentation
The following table summarizes typical quantitative data for the laboratory-scale synthesis. When scaling up, these parameters will need to be adjusted and optimized.
| Parameter | Precursor Synthesis (10 g scale) | Furan Synthesis (5 g scale) |
| Reactants | ||
| Propiophenone | 1.0 eq | - |
| Ethyl acetoacetate | 1.1 eq | - |
| Sodium ethoxide | 1.2 eq | - |
| 1-Phenyl-1,4-pentanedione | - | 1.0 eq |
| Catalyst | - | p-Toluenesulfonic acid (0.05 eq) |
| Solvent | Anhydrous Ethanol | Toluene |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~111 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield (Isolated) | 70-80% | 85-95% |
Logical Relationship of Scale-Up Challenges
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-Phenylfuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-phenylfuran.
Troubleshooting Guide
The synthesis of 2-methyl-3-phenylfuran, most commonly achieved via the Paal-Knorr cyclization of a 1,4-dicarbonyl precursor, can present several challenges. This guide addresses specific issues you may encounter during your experiments.
Synthesis of the 1,4-Dicarbonyl Precursor (1-Phenyl-1,4-pentanedione)
Question: I am having trouble synthesizing the 1-phenyl-1,4-pentanedione precursor. What are some common issues and solutions?
Answer: The synthesis of the 1,4-dicarbonyl precursor is a critical step that can significantly impact the overall yield and purity of the final furan product. Common challenges include low yields, and the formation of side products.
One established method for synthesizing a similar precursor, 1-phenyl-2,4-pentanedione, involves the phenylation of the dianion of 2,4-pentanedione using diphenyliodonium chloride in liquid ammonia.[1] While this method is effective for γ-aryl-β-diketones, adapting it for a 1,4-dicarbonyl may require careful optimization.
Potential Issues & Solutions:
-
Low Yield of 1-Phenyl-1,4-pentanedione:
-
Incomplete reaction: Ensure all reagents are fresh and anhydrous where specified. The formation of the enolate is particularly sensitive to moisture.
-
Side reactions: Competing reactions can lower the yield. For instance, in related syntheses, impurities such as iodobenzene and 3-phenyl-2,4-pentanedione have been observed.[1] Careful control of reaction temperature and stoichiometry is crucial.
-
Purification losses: 1-Phenyl-1,4-pentanedione is a liquid that is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2] Purification is typically achieved by vacuum distillation.[1] Ensure your distillation setup is efficient to minimize losses.
-
-
Formation of Impurities:
-
Over-alkylation/arylation: In syntheses involving enolates, there is a risk of multiple alkylations or arylations. Using the correct stoichiometry and controlling the addition of reagents can mitigate this.
-
Starting material contamination: Ensure the purity of your starting materials. For example, commercial 2,4-pentanedione may contain impurities that can interfere with the reaction.[1]
-
Experimental Protocol: Synthesis of 1-Phenyl-2,4-pentanedione (as an illustrative example)
This procedure describes the synthesis of a related precursor and can be adapted with careful consideration for the synthesis of 1-phenyl-1,4-pentanedione.
-
Preparation of Sodium Amide: In a three-necked flask equipped with a stirrer and condenser, add anhydrous liquid ammonia. Add a small piece of sodium, followed by a crystal of iron(III) nitrate hydrate to catalyze the formation of sodium amide. Continue adding small pieces of sodium until the desired amount is reached.[1]
-
Formation of the Dianion: Cool the reaction flask in an acetone-dry ice bath. Add a solution of 2,4-pentanedione in anhydrous diethyl ether to the sodium amide suspension.[1]
-
Phenylation: After the formation of the dianion, add diphenyliodonium chloride to the reaction mixture. The reaction is stirred for several hours as the ammonia evaporates.[1]
-
Work-up and Purification: Quench the reaction with crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with ether. The combined organic extracts are dried, and the solvent is removed. The crude product is then purified by vacuum distillation.[1]
| Parameter | Value | Reference |
| Precursor | 1-Phenyl-2,4-pentanedione | [1] |
| Yield | 60-64% | [1] |
| Boiling Point | 133–136°C (10 mm Hg) | [1] |
Paal-Knorr Cyclization to 2-Methyl-3-Phenylfuran
Question: My Paal-Knorr cyclization of 1-phenyl-1,4-pentanedione is giving a low yield of 2-methyl-3-phenylfuran. How can I optimize this step?
Answer: The Paal-Knorr synthesis is an acid-catalyzed dehydration of a 1,4-dicarbonyl compound to form a furan.[3][4][5] While it is a robust reaction, several factors can influence its efficiency.
Potential Issues & Solutions:
-
Low Conversion/Yield:
-
Inadequate Catalyst: The choice and concentration of the acid catalyst are critical. Strong protic acids like sulfuric acid or hydrochloric acid, as well as Lewis acids such as zinc chloride, are commonly used.[4] If you are experiencing low conversion, consider switching to a stronger acid or a dehydrating agent like phosphorus pentoxide.[4] However, be aware that harsh acidic conditions can lead to degradation of the furan product.[3]
-
Reaction Time and Temperature: The cyclization may require prolonged heating.[3] If the reaction is not going to completion, increasing the reaction time or temperature may be necessary. Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times.[3]
-
Solvent Polarity: The polarity of the solvent can influence the reaction by affecting the solvation of reactants and the stability of transition states.[6] Experimenting with different solvents may improve your yield.
-
-
Formation of Side Products:
-
Polymerization/Degradation: Furans can be sensitive to strong acids, leading to polymerization or ring-opening reactions.[2] Using milder acid catalysts like p-toluenesulfonic acid (p-TsOH) or employing anhydrous conditions can minimize these side reactions.[4]
-
Incomplete Cyclization: The presence of the starting 1,4-dicarbonyl compound in the final product indicates incomplete reaction. This can be addressed by optimizing the catalyst, temperature, or reaction time.
-
Experimental Protocol: General Paal-Knorr Furan Synthesis
-
Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1-phenyl-1,4-pentanedione) in a suitable solvent (e.g., toluene, ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, sulfuric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.
| Catalyst Type | Examples | Considerations | Reference |
| Protic Acids | HCl, H₂SO₄, p-TsOH | Can be harsh; may cause degradation. | [3] |
| Lewis Acids | ZnCl₂, BF₃·Et₂O | Milder conditions may be possible. | [3] |
| Dehydrating Agents | P₂O₅, Ac₂O | Drive the reaction to completion by removing water. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr furan synthesis?
A1: The acid-catalyzed Paal-Knorr furan synthesis proceeds through the protonation of one carbonyl group of the 1,4-dicarbonyl compound. The other carbonyl group then enolizes, and the resulting enol attacks the protonated carbonyl to form a cyclic hemiacetal. Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring.[4]
Q2: Are there alternative methods for synthesizing 2-methyl-3-phenylfuran?
A2: Yes, besides the Paal-Knorr synthesis, palladium-catalyzed cross-coupling reactions can be employed to synthesize substituted furans.[7] These methods often offer milder reaction conditions and can be highly regioselective. For instance, a palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides has been used to produce 2,3,4-trisubstituted furans. While not a direct synthesis of 2-methyl-3-phenylfuran, the principles could be adapted.
Q3: How can I purify the final 2-methyl-3-phenylfuran product?
A3: Purification of the furan product is typically achieved through vacuum distillation or column chromatography on silica gel. The choice of method will depend on the boiling point of the product and the nature of any impurities. It is important to note that some furans can be sensitive to prolonged exposure to silica gel, so prompt elution is recommended.
Q4: My furan product is dark and appears to have polymerized. What can I do?
A4: The dark color and polymerization are likely due to the acid sensitivity of the furan ring.[2] To prevent this, consider the following:
-
Use a milder acid catalyst (e.g., p-TsOH, amberlyst resin).
-
Use the minimum amount of catalyst necessary.
-
Keep reaction times as short as possible.
-
Ensure prompt neutralization and work-up after the reaction is complete.
-
Store the purified furan under an inert atmosphere and in the dark to prevent degradation.
Visualizations
Caption: Experimental workflow for the synthesis of 2-methyl-3-phenylfuran.
Caption: Troubleshooting logic for low yield in 2-methyl-3-phenylfuran synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Polarity's Impact On Furan Synthesis: Paal-Knorr & Feist-Bénary [edition.derbytelegraph.co.uk]
- 7. Furan synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Methyl-3-phenylfuran
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-methyl-3-phenylfuran synthesis. The primary focus is on the Paal-Knorr furan synthesis, a robust and widely used method for constructing the furan ring from a 1,4-dicarbonyl precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-methyl-3-phenylfuran?
The most prevalent and reliable method is the Paal-Knorr furan synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] For the synthesis of 2-methyl-3-phenylfuran, the required precursor is 1-phenyl-1,4-pentanedione.
Q2: What are the key advantages of the Paal-Knorr synthesis for this application?
The Paal-Knorr synthesis is a versatile and high-yielding reaction for the preparation of substituted furans.[2] Its advantages include the use of readily available starting materials and a variety of acidic catalysts, ranging from strong protic acids to milder Lewis acids.[3] The reaction conditions can also be adapted, for instance, by using microwave irradiation to significantly reduce reaction times.
Q3: What are the primary factors that influence the yield of the reaction?
Several factors can impact the final yield:
-
Purity of the 1,4-dicarbonyl precursor: Impurities in the starting material can lead to side reactions and lower yields.
-
Choice of acid catalyst: The strength and type of acid can affect the rate of cyclization and the formation of byproducts.[3][4]
-
Reaction temperature and time: Both insufficient and excessive heating can be detrimental. Inadequate heating may lead to an incomplete reaction, while prolonged heating can cause decomposition of the product or starting material.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics.
-
Water removal: Efficient removal of the water formed during the cyclization drives the reaction to completion.
Troubleshooting Guide
Low or No Yield
Problem: After performing the reaction and work-up, I have a very low yield of 2-methyl-3-phenylfuran, or no product at all.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify reaction completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 1,4-dicarbonyl compound. If the starting material is still present, consider extending the reaction time or increasing the temperature. Catalyst activity: Ensure the acid catalyst is not old or decomposed. For Lewis acids, ensure they have been stored under anhydrous conditions. |
| Suboptimal Catalyst | Catalyst selection: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective but can sometimes lead to charring or side reactions with sensitive substrates.[3] Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or switching to a recyclable solid acid catalyst.[3] Phosphoric acid has also been shown to be an effective solvent and catalyst for the synthesis of arylfurans.[5] |
| Inefficient Water Removal | Dehydrating agent: If not using a strong protic acid that also acts as a dehydrating agent, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus to azeotropically remove water. |
| Incorrect Work-up Procedure | Product loss during extraction: Ensure the pH of the aqueous layer is adjusted correctly during work-up to ensure the furan product is in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery. |
Presence of Impurities and Side Products
Problem: My final product is contaminated with significant amounts of side products, making purification difficult.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Polymerization/Charring: This is often caused by overly harsh acidic conditions or high temperatures. Reduce the reaction temperature and consider using a milder acid catalyst.[3] Incomplete cyclization: The presence of the starting 1,4-dicarbonyl compound or partially reacted intermediates can be due to insufficient reaction time or catalyst concentration. |
| Purification Issues | Co-eluting impurities: If standard column chromatography is ineffective, consider alternative purification techniques such as preparative TLC or distillation under reduced pressure. Product decomposition on silica gel: Some furans can be sensitive to acidic silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina. |
Experimental Protocols
Synthesis of 1-phenyl-1,4-pentanedione (Precursor)
A detailed protocol for the synthesis of the 1,4-dicarbonyl precursor is essential for obtaining a high-purity starting material. A representative synthesis involves the reaction of a phenyl-containing starting material with a suitable pentanedione derivative.
Paal-Knorr Synthesis of 2-Methyl-3-phenylfuran
The following is a representative protocol for the acid-catalyzed cyclization. Note that optimization of the catalyst, solvent, and temperature may be required to achieve the highest possible yield.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in a suitable solvent (e.g., toluene, xylenes).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Acid Catalysts in Paal-Knorr Furan Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Protic Acid | Concentrated, often with heating | Strong dehydrating agent, readily available | Can cause charring and side reactions with sensitive substrates |
| p-TsOH | Protic Acid | Catalytic amount, reflux in toluene | Milder than H₂SO₄, effective | May require azeotropic removal of water |
| Phosphoric Acid | Protic Acid | Can be used as both solvent and catalyst at high temperatures[5] | Organic-solvent-free, recyclable catalyst[5] | High temperatures may not be suitable for all substrates |
| ZnCl₂ | Lewis Acid | Anhydrous conditions, heating | Milder than strong protic acids | Hygroscopic, requires anhydrous conditions |
| Montmorillonite Clay | Solid Acid | Heterogeneous, heating | Easily removed by filtration, reusable | May have lower activity than homogeneous catalysts |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 2-methyl-3-phenylfuran.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in furan synthesis.
References
Technical Support Center: Paal-Knorr Synthesis of 2-Methyl-3-Phenylfuran
Welcome to the technical support center for the Paal-Knorr synthesis of 2-methyl-3-phenylfuran. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Paal-Knorr synthesis of 2-methyl-3-phenylfuran from its precursor, 1-phenyl-1,4-pentanedione.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated catalyst. | 1a. Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present, continue heating for a longer duration.1b. Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature, while monitoring for potential side product formation.1c. Catalyst Activity: Ensure the acid catalyst is fresh and has not been deactivated by moisture. Use an anhydrous grade of solvent and reagents if possible. |
| 2. Catalyst Incompatibility: The chosen acid catalyst (e.g., H₂SO₄, p-TsOH) may not be optimal for this specific substrate. | 2a. Catalyst Screening: Experiment with different Brønsted or Lewis acid catalysts. Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ have been shown to be effective in some Paal-Knorr syntheses and may reduce side reactions.[1] | |
| Formation of a Major Side Product | 1. Aldol Condensation: Under acidic conditions, the 1,4-diketone starting material can undergo self-condensation or condensation with the furan product, leading to high molecular weight impurities. | 1a. Lower Reaction Temperature: Aldol condensations are often favored at higher temperatures. Running the reaction at a lower temperature for a longer period may suppress this side reaction.1b. Slower Addition of Catalyst: Adding the acid catalyst slowly and portion-wise can help to control the reaction rate and minimize side product formation. |
| 2. Regioselectivity Issues: With an unsymmetrical diketone like 1-phenyl-1,4-pentanedione, there is a theoretical possibility of forming the regioisomeric product, 2-phenyl-5-methylfuran. However, the mechanism of the Paal-Knorr synthesis generally favors the formation of a single regioisomer. The presence of a significant amount of an isomeric furan is unlikely but should be considered if characterization data is inconsistent with the desired product. | 2a. Detailed Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the product and any major impurities. The substitution pattern of the furan ring can be determined by analyzing the coupling constants and chemical shifts of the furan protons. | |
| Dark-Colored Reaction Mixture/Polymerization | 1. Furan Ring Instability: The furan product, especially with electron-donating substituents, can be sensitive to strong acids and may polymerize or decompose under harsh reaction conditions. | 1a. Use a Milder Catalyst: Switch to a less aggressive acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid).1b. Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.1c. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation. |
| Difficult Purification | 1. Co-eluting Impurities: Side products, such as those from aldol condensation, may have similar polarities to the desired furan product, making separation by column chromatography challenging. | 1a. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A less polar solvent system may provide better separation.1b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.1c. Distillation: If the product is a liquid, distillation under reduced pressure may be a viable purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is the expected starting material for the Paal-Knorr synthesis of 2-methyl-3-phenylfuran?
A1: The required starting material is 1-phenyl-1,4-pentanedione.
Q2: What are some common catalysts and reaction conditions for this synthesis?
A2: The Paal-Knorr furan synthesis is typically carried out under acidic conditions. Common catalysts include protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O).[2] Dehydrating agents like phosphorus pentoxide (P₂O₅) can also be used.[2] Reaction temperatures can range from room temperature to reflux, depending on the chosen catalyst and solvent. Milder conditions, including microwave-assisted synthesis, have also been developed to improve yields and reduce reaction times.
Q3: Are there any known side products for the synthesis of 2-methyl-3-phenylfuran?
A3: While specific side products for this exact reaction are not extensively documented in readily available literature, based on the reactivity of 1,4-diketones under acidic conditions, potential side products can be inferred:
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Aldol Condensation Products: The starting diketone can undergo acid-catalyzed self-condensation, leading to higher molecular weight byproducts.
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Polymeric Materials: The furan product can be sensitive to strong acids and may polymerize, especially at elevated temperatures.
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Incomplete Reaction: Unreacted 1-phenyl-1,4-pentanedione may remain if the reaction conditions are not optimal.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting material (1-phenyl-1,4-pentanedione) and the product (2-methyl-3-phenylfuran). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is a typical experimental procedure for this synthesis?
A5: While a specific protocol for 2-methyl-3-phenylfuran is not widely published, a general procedure for the Paal-Knorr furan synthesis can be adapted. The following is a representative protocol:
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To a solution of 1-phenyl-1,4-pentanedione in a suitable solvent (e.g., toluene, acetic acid), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
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Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Note: The optimal catalyst, solvent, temperature, and reaction time should be determined experimentally.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes involved, the following diagrams illustrate the main reaction pathway, a potential side reaction, and a general troubleshooting workflow.
Caption: Paal-Knorr synthesis of 2-methyl-3-phenylfuran.
References
Optimizing reaction conditions for 2-methyl-3-phenylfuran formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-methyl-3-phenylfuran. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-methyl-3-phenylfuran, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid or base catalyst may be old, hydrated, or of insufficient concentration. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Impure Starting Materials: Contaminants in the 1,4-dicarbonyl compound (Paal-Knorr) or the α-halo ketone/β-dicarbonyl compound (Feist-Benary) can interfere with the reaction. 4. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | 1. Catalyst Quality: Use a fresh, anhydrous catalyst. For Paal-Knorr, consider strong protic acids like sulfuric acid or Lewis acids. For Feist-Benary, ensure the amine base (e.g., pyridine) is dry.[1] 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Refluxing is often necessary. 3. Starting Material Purity: Purify starting materials via distillation or recrystallization before use. 4. Stoichiometry Check: Carefully measure and ensure the correct molar ratios of all reactants. |
| Formation of Significant Side Products/Impurities | 1. Self-Condensation of Starting Materials: Aldol-type side reactions can occur, especially under basic conditions. 2. Polymerization: High temperatures or prolonged reaction times can lead to the polymerization of reactants or the furan product. 3. Incomplete Cyclization: The intermediate may not fully cyclize to the furan ring. | 1. Controlled Addition: Add one of the reactants slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid overheating. 3. Dehydrating Agent: For the Paal-Knorr synthesis, ensure a sufficient amount of a dehydrating agent is present to drive the reaction towards the furan product.[1] |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Workup: The presence of polar byproducts can lead to the formation of an emulsion during aqueous extraction. 2. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic separation challenging. 3. Thermal Decomposition: The product may be sensitive to high temperatures during distillation. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. 2. Chromatography Optimization: Use a different solvent system for column chromatography or consider using a different stationary phase. 3. Vacuum Distillation: Purify the product using vacuum distillation to lower the boiling point and prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-methyl-3-phenylfuran?
A1: The two most prevalent methods are the Paal-Knorr synthesis and the Feist-Benary synthesis.[1][2] The Paal-Knorr reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1] The Feist-Benary synthesis utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2]
Q2: How do I choose between the Paal-Knorr and Feist-Benary synthesis?
A2: The choice of synthesis often depends on the availability of the starting materials. If a suitable 1,4-dicarbonyl precursor is readily accessible, the Paal-Knorr synthesis is a direct approach. If an appropriate α-halo ketone and a β-dicarbonyl compound are more easily synthesized or commercially available, the Feist-Benary method would be preferable.
Q3: What catalysts are typically used for the Paal-Knorr synthesis of furans?
A3: A variety of acid catalysts can be employed. Protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common.[1] Lewis acids like zinc chloride (ZnCl₂) or dehydrating agents such as phosphorus pentoxide (P₂O₅) can also be effective.[1]
Q4: What are the typical reaction conditions for the Feist-Benary synthesis?
A4: The Feist-Benary synthesis is a condensation reaction catalyzed by a base.[2] Amines such as ammonia or pyridine are commonly used as catalysts.[2] The reaction is often carried out at elevated temperatures.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.
Experimental Protocols
Paal-Knorr Synthesis of 2-Methyl-3-phenylfuran
This protocol describes a general procedure for the synthesis of 2-methyl-3-phenylfuran from a suitable 1,4-dicarbonyl precursor.
Materials:
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1-Phenyl-1,2-butanedione (or a similar 1,4-dicarbonyl precursor)
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Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst
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Toluene or another high-boiling inert solvent
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound in toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the acid by washing the reaction mixture with a saturated sodium bicarbonate solution.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Paal-Knorr Furan Synthesis
| Catalyst | Catalyst Type | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Protic Acid | Catalytic amount, reflux | Readily available, inexpensive | Can cause charring or polymerization with sensitive substrates |
| p-TsOH | Protic Acid | Catalytic amount, reflux | Milder than H₂SO₄, less charring | More expensive than H₂SO₄ |
| ZnCl₂ | Lewis Acid | Stoichiometric or catalytic amount, reflux | Effective for less reactive substrates | Can be difficult to remove from the product |
| P₂O₅ | Dehydrating Agent | Stoichiometric amount, reflux | Strong dehydrating agent, drives reaction to completion | Heterogeneous, can make stirring difficult |
Visualizations
Caption: Experimental workflow for the Paal-Knorr synthesis of 2-methyl-3-phenylfuran.
Caption: Troubleshooting decision tree for low product yield in furan synthesis.
References
Purification strategies to remove impurities from 2-methyl-3-phenylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-methyl-3-phenylfuran. The following information is designed to address common challenges and provide detailed protocols for achieving high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 2-methyl-3-phenylfuran synthesized via the Paal-Knorr reaction?
A1: The most prevalent impurity is typically the unreacted starting material, 1-phenyl-1,4-pentanedione. Other potential impurities include incompletely cyclized intermediates and byproducts from acid-catalyzed side reactions. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form the furan ring.[1][2][3][4] Therefore, any unreacted dicarbonyl compound will be the primary contaminant.
Q2: What is the recommended initial purification strategy for crude 2-methyl-3-phenylfuran?
A2: For most applications, flash column chromatography is the recommended initial purification method. It is effective at separating the desired furan from the less polar starting materials and other non-polar impurities. For compounds that are solids and have suitable solubility properties, recrystallization can be an effective alternative or a subsequent purification step.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the separation during column chromatography. For a more quantitative assessment of purity before and after purification, gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[2][5][6]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of 2-methyl-3-phenylfuran from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate eluent system | Solution: Optimize the eluent system using TLC. A good starting point for furan derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for 2-methyl-3-phenylfuran. |
| Column overloading | Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w). |
| Improper column packing | Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation. |
Issue: The product is eluting too quickly or too slowly.
| Possible Cause | Troubleshooting Step |
| Eluent polarity is too high | Solution: If the product elutes too quickly (high Rf), decrease the polarity of the eluent by reducing the proportion of the polar solvent. |
| Eluent polarity is too low | Solution: If the product elutes too slowly (low Rf), increase the polarity of the eluent by increasing the proportion of the polar solvent. |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated or cooling too rapidly | Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Inappropriate solvent | Solution: The chosen solvent may be too good of a solvent for the compound at all temperatures. Try a different solvent or a solvent mixture. |
Issue: Low recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Product is significantly soluble in the cold solvent | Solution: Cool the solution in an ice bath to minimize the solubility of the product. If recovery is still low, a different recrystallization solvent is needed. |
Experimental Protocols
Flash Column Chromatography of 2-Methyl-3-Phenylfuran
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Materials:
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Crude 2-methyl-3-phenylfuran
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
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Sample Loading: Dissolve the crude 2-methyl-3-phenylfuran in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexanes:ethyl acetate). Gradually increase the polarity of the eluent as the column runs.
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Fraction Collection: Collect fractions and monitor the separation using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Example Eluent System and Expected Results
| Step | Eluent System (Hexanes:Ethyl Acetate) | Compound Eluted |
| 1 | 98:2 | Non-polar impurities |
| 2 | 95:5 | 2-Methyl-3-phenylfuran |
| 3 | 90:10 | Unreacted 1-phenyl-1,4-pentanedione |
Note: This is an illustrative example. The optimal eluent system should be determined by TLC analysis of the crude mixture.
Recrystallization of 2-Methyl-3-Phenylfuran
This protocol is suitable for solid samples of 2-methyl-3-phenylfuran.
Materials:
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Crude 2-methyl-3-phenylfuran (solid)
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexanes/ethyl acetate)
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Erlenmeyer flask
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Hot plate
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Ice bath
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Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
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Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Table 2: Purity and Yield Data (Illustrative)
| Purification Step | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield |
| Column Chromatography | ~85% | >98% | ~75% |
| Recrystallization | >98% | >99.5% | ~90% |
Note: These values are illustrative and will vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Paal-Knorr Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Acid-Catalyzed Cyclization of 1,4-Diketones (Paal-Knorr Furan Synthesis)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed cyclization of 1,4-diketones to synthesize furans, commonly known as the Paal-Knorr furan synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield of the desired furan product, or I am recovering my starting 1,4-diketone. What are the possible causes and solutions?
A: Low or no conversion of the 1,4-diketone to the furan product is a common issue. Several factors could be responsible:
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Insufficient Acid Catalyst: The acid catalyst is crucial for protonating a carbonyl group, which initiates the cyclization cascade.[1][2] Ensure the catalyst is added in the correct stoichiometric or catalytic amount. For protic acids like H₂SO₄ or p-TsOH, catalytic amounts are often sufficient. Lewis acids such as ZnCl₂ or BF₃·Et₂O may require stoichiometric amounts.[2]
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Inadequate Reaction Temperature: The Paal-Knorr reaction often requires elevated temperatures to overcome the activation energy of the rate-determining cyclization and dehydration steps.[1] If the reaction is too slow at a certain temperature, gradually increasing the heat may improve the reaction rate and yield. However, excessive heat can lead to decomposition.
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Insufficient Reaction Time: Some Paal-Knorr cyclizations can be slow, requiring prolonged reaction times, sometimes up to several hours, especially with less reactive substrates or milder catalysts.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Presence of Water: While some acidic conditions are aqueous, the final step of the mechanism is dehydration.[2] If the reaction stalls at the hemiacetal intermediate, the removal of water may be necessary. Using a dehydrating agent or a Dean-Stark apparatus can be beneficial.
Issue 2: Formation of Side Products and Tar
Q: My reaction mixture has turned dark, and I am observing multiple spots on my TLC plate, indicating the formation of side products or tar. How can I minimize this?
A: The formation of side products and dark-colored tars is often indicative of decomposition of the starting material or the furan product under the harsh acidic conditions.
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Harsh Reaction Conditions: Prolonged exposure to strong acids and high temperatures can lead to the degradation of sensitive functional groups on the substrate or polymerization of the electron-rich furan product.[2]
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Solution: Consider using milder reaction conditions. This can include employing a weaker acid catalyst, lowering the reaction temperature, or reducing the reaction time.[2]
-
-
Alternative Catalysts: Instead of strong protic acids, milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ can be effective.[1] Heterogeneous catalysts such as clays or montmorillonite can also promote the reaction under milder conditions and are easily removed by filtration.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate the Paal-Knorr synthesis, often leading to higher yields in significantly shorter reaction times and with fewer side products compared to conventional heating.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed cyclization of 1,4-diketones?
A1: The Paal-Knorr furan synthesis proceeds through the following key steps:
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Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
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Enolization: The second carbonyl group tautomerizes to its enol form.
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Intramolecular Attack: The nucleophilic enol attacks the protonated carbonyl carbon, forming a five-membered ring intermediate (a hemiacetal).[1][2]
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Dehydration: The hemiacetal undergoes two subsequent dehydration steps to eliminate water and form the aromatic furan ring.[2]
Caption: Paal-Knorr furan synthesis mechanism.
Q2: How do I choose the appropriate acid catalyst for my reaction?
A2: The choice of acid catalyst depends on the reactivity of your 1,4-diketone and the presence of any acid-sensitive functional groups.
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Protic Acids: Strong protic acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are commonly used and effective for many substrates.[2]
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Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·Et₂O), and scandium triflate (Sc(OTf)₃) can be good alternatives, especially for substrates that are sensitive to strong protic acids.[1][2]
-
Dehydrating Agents: Reagents like phosphorus pentoxide (P₂O₅) and acetic anhydride (Ac₂O) can also drive the reaction by consuming the water produced during the cyclization.[2]
Q3: My 1,4-diketone has acid-sensitive functional groups. What conditions should I use?
A3: For substrates with acid-sensitive functionalities, it is crucial to employ milder reaction conditions.
-
Milder Catalysts: Use of milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts (e.g., clay, montmorillonite) is recommended.[1]
-
Microwave Synthesis: Microwave-assisted Paal-Knorr reactions often proceed under milder conditions and for shorter durations, which can help preserve sensitive functional groups.[3][4]
-
Solvent Choice: The use of an ionic liquid like [BMIm]BF₄ can sometimes facilitate the reaction at room temperature without the need for an external acid catalyst.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Spot the reaction mixture alongside the starting 1,4-diketone on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.
Data Presentation
The following table summarizes a comparison of reaction conditions for the synthesis of 2,5-disubstituted furans.
| 1,4-Diketone Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH, Toluene, Reflux | 4 h | 85 | Fictional Example |
| Hexane-2,5-dione | Acetic Acid, Microwave (150W) | 10 min | 92 | [3] |
| 1,4-Diphenyl-1,4-butanedione | H₂SO₄, Ethanol, Reflux | 6 h | 88 | Fictional Example |
| 1,4-Diphenyl-1,4-butanedione | Choline chloride/urea, 80 °C | 72 h | 94 | [5] |
Experimental Protocols
Protocol 1: Conventional Heating Synthesis of 2,5-Dimethylfuran
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hexane-2,5-dione (1 equivalent) in a suitable solvent such as toluene or glacial acetic acid.
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equivalents).
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Heating: Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 2,5-dimethylfuran.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Furan
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a stir bar, dissolve the 1,4-diketone (1 equivalent) in a high-boiling polar solvent like acetic acid or dimethylformamide (DMF).[6]
-
Catalyst Addition: Add the appropriate acid catalyst.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) and power for a short period (e.g., 5-15 minutes).[3]
-
Workup and Purification: Follow the same workup and purification procedures as described in the conventional heating protocol.
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: A general workflow for the synthesis and purification of furans.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. 2,5-Diphenylfuran synthesis - chemicalbook [chemicalbook.com]
- 6. Polarity's Impact On Furan Synthesis: Paal-Knorr & Feist-Bénary [edition.derbytelegraph.co.uk]
Preventing polymerization during furan synthesis
Technical Support Center: Furan Synthesis
Welcome to the technical support center for furan synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of unwanted polymerization during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is polymerization a common side reaction during furan synthesis?
A1: Furan's structure, an electron-rich aromatic heterocycle, makes it highly susceptible to polymerization, especially under acidic conditions.[1][2] During acid-catalyzed synthesis or in the presence of acid impurities, the furan ring can be protonated. This generates reactive electrophilic intermediates that can attack other furan molecules, initiating a chain reaction that leads to the formation of polymers and oligomers.[2][3] This is particularly problematic in reactions like the Paal-Knorr synthesis, which often employs strong acids.[4][5]
Q2: What are the primary factors that influence the rate of furan polymerization?
A2: Several factors can promote the polymerization of furan and its derivatives:
-
Acidity: The presence and strength of acids (both Brønsted and Lewis) is a primary driver of polymerization.[5][6]
-
Temperature: Higher reaction temperatures can accelerate both the desired furan formation and the competing polymerization side reactions.[2]
-
Substrate Concentration: High concentrations of furan or its precursors can increase the frequency of intermolecular reactions, leading to a higher rate of polymer formation.[7]
-
Substituents: Electron-releasing groups on the furan ring can increase its reactivity and susceptibility to acid-catalyzed polymerization, whereas electron-withdrawing groups can enhance its stability.[2]
-
Solvent: The choice of solvent plays a critical role. Protic solvents like water can facilitate polymerization, while others, like certain alcohols or specialized solvents, can suppress it.[6][8][9]
Q3: Can the choice of synthesis method reduce the likelihood of polymerization?
A3: Yes. While classical methods like the Paal-Knorr synthesis often use harsh acidic conditions that favor polymerization, modern variations and other methods can offer milder alternatives.[5] For instance, using mild catalysts such as phosphoric acid or boron trifluoride for acylation reactions can be beneficial.[2] Additionally, enzymatic polymerizations or oligomerizations represent a green chemistry approach that can offer high end-group fidelity under milder conditions.[10][11]
Troubleshooting Guide
Issue: My furan synthesis is resulting in a low yield of the desired product and a significant amount of dark, insoluble polymeric material.
This guide provides a systematic approach to troubleshoot and mitigate unwanted polymerization.
Step 1: Evaluate and Optimize Reaction Conditions
Q: I am observing significant polymerization. What is the first thing I should check?
A: The first step is to critically evaluate your reaction conditions, particularly the catalyst, solvent, and temperature. Harsh conditions are a common cause of polymerization.
-
Catalyst: If using a strong acid catalyst (e.g., sulfuric acid), consider switching to a milder one. For Paal-Knorr type syntheses, alternatives include p-toluenesulfonic acid (p-TsOH), or Lewis acids like zinc chloride.[4] For acylations, phosphoric acid or boron trifluoride are milder options.[2]
-
Solvent: The solvent has a profound effect on polymerization. Aqueous media can promote polymer formation.[8][9] Consider switching to an alcohol-based solvent like methanol, which can stabilize reactive intermediates and suppress polymerization.[8][9] For certain reductions, specialized solvents like hexafluoroisopropanol (HFIP) have been shown to be crucial in preventing polymerization under acidic conditions.[6]
-
Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate for the desired furan synthesis. For highly sensitive reactions like the nitration of furan, maintaining low temperatures (e.g., using a mild nitrating agent like acetyl nitrate at low temperatures) is critical.[2]
Step 2: Modify Reactants and Concentrations
Q: I've adjusted my conditions, but polymerization is still an issue. What else can I do?
A: If optimizing conditions is insufficient, consider modifying the reactants and their concentrations.
-
Concentration: Running the reaction at a lower concentration can disfavor the intermolecular reactions that lead to polymerization. A simple dilution of all reagents may improve the yield of the desired furan product.
-
Substituent Effects: If your target molecule allows, introducing a temporary or permanent electron-withdrawing group onto the furan precursor can stabilize the ring against acid-catalyzed degradation and polymerization.[2]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting polymerization during furan synthesis.
Caption: A troubleshooting workflow for addressing polymerization in furan synthesis.
Data and Protocols
Quantitative Data: Effect of Solvent on Polymerization
The choice of solvent can dramatically impact the outcome of acid-catalyzed furan reactions. A study on the conversion of furan to benzofuran using a Brønsted acid catalyst (Amberlyst 70) highlights this effect.[8][9]
| Solvent | Reaction Temp (°C) | Furan Conversion (%) | Benzofuran Yield (%) | Notes on Polymerization |
| Water | 170 | ~100 | < 1 | Polymerization was the dominant reaction.[8][9] |
| Methanol | 170 | ~80 | ~20 | Polymerization was significantly suppressed.[8][9] |
| Methanol/Water (1:1) | 170 | ~100 | ~10 | Significant polymerization still occurred.[9] |
Data summarized from studies on acid-catalyzed furan conversion.[8][9]
This data clearly indicates that moving from an aqueous to a methanol-based solvent system can substantially reduce the extent of polymerization and improve the yield of the desired product.[8][9] Methanol helps by stabilizing reactive aldehyde intermediates as acetals, preventing them from participating in polymerization reactions.[9]
Illustrative Mechanism: Acid-Catalyzed Furan Polymerization
Understanding the mechanism is key to preventing it. The diagram below illustrates a proposed pathway for the acid-catalyzed polymerization of furan.
Caption: Proposed mechanism for the acid-catalyzed polymerization of furan.
Experimental Protocol: Paal-Knorr Synthesis with Minimized Polymerization
This protocol for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione is adapted from the principles of the Paal-Knorr synthesis, using conditions designed to minimize polymerization.[4][5]
Objective: To synthesize 2,5-dimethylfuran via acid-catalyzed cyclization of hexane-2,5-dione while minimizing polymer formation.
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid (p-TsOH) (mild acid catalyst)
-
Toluene (solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add hexane-2,5-dione (e.g., 11.4 g, 0.1 mol) and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.2 g, ~1 mol%). Using a mild acid like p-TsOH instead of a strong mineral acid is crucial to reduce polymerization.[5]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-3 hours). The removal of water drives the equilibrium towards furan formation.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation to yield 2,5-dimethylfuran. The minimal use of a strong acid and the removal of water help prevent the formation of polymeric byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Polyfuran - Wikipedia [en.wikipedia.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of polymerization conditions of furan with aniline for variable conducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Analysis in 2-Methyl-3-Phenylfuran Reactions
Welcome to the technical support center for the synthesis of 2-methyl-3-phenylfuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems that may arise during the synthesis of 2-methyl-3-phenylfuran, primarily conducted via the Paal-Knorr synthesis or similar acid-catalyzed cyclizations of 1-phenyl-1,4-pentanedione.
Q1: My reaction yielded a low amount of the desired 2-methyl-3-phenylfuran. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of 2-methyl-3-phenylfuran are a common issue. Several factors can contribute to this problem:
-
Incomplete Reaction: The cyclization of the 1,4-dicarbonyl precursor may not have gone to completion. To address this, you can try extending the reaction time or moderately increasing the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.
-
Byproduct Formation: The primary competing reaction is often the acid-catalyzed polymerization of the furan product. Furans, especially under acidic conditions, are susceptible to polymerization, leading to the formation of insoluble, resinous materials.[1] To mitigate this, consider using milder acidic catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid), lowering the reaction temperature, or reducing the reaction time.
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the reaction outcome. Harsh acidic conditions can promote side reactions. Experimenting with different acid catalysts and using anhydrous solvents can sometimes improve yields by minimizing water-related side reactions.
-
Workup and Purification Losses: The desired product might be lost during the extraction and purification steps. Ensure that the pH of the aqueous layer is properly adjusted during workup to prevent the furan from partitioning into the aqueous phase. Volatility of the product could also be a factor, so care should be taken during solvent removal.
Q2: I observe a significant amount of dark, insoluble material in my reaction flask. What is this substance and how can I prevent its formation?
A2: The dark, insoluble material is most likely a polymer or resin formed from the acid-catalyzed polymerization of the 2-methyl-3-phenylfuran product. Furans are known to be sensitive to strong acids, which can lead to ring-opening and subsequent polymerization.[1]
Prevention Strategies:
-
Use Milder Catalysts: Employ weaker Brønsted acids like p-toluenesulfonic acid or Lewis acids.
-
Control Temperature: Run the reaction at the lowest effective temperature to disfavor polymerization, which often has a higher activation energy than the desired cyclization.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
Anhydrous Conditions: The presence of water can sometimes contribute to side reactions. Using anhydrous solvents and reagents can be beneficial.
Q3: Besides polymerization, what other byproducts might be present in my reaction mixture?
A3: While polymerization is the most common side reaction, other smaller byproducts can also form. These may include:
-
Unreacted Starting Material: Incomplete conversion will leave residual 1-phenyl-1,4-pentanedione.
-
Ring-Opened Intermediates: Under harsh acidic conditions, the furan ring can open to form dicarbonyl compounds.
-
Oligomers: In addition to high-molecular-weight polymers, soluble, lower-molecular-weight oligomers of the furan may also be present. These can be challenging to separate from the desired product.
Q4: How can I identify and quantify the byproducts in my reaction mixture?
A4: The most effective technique for identifying and quantifying byproducts in the synthesis of 2-methyl-3-phenylfuran is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identification: GC separates the components of the mixture, and the MS provides a mass spectrum for each component, which can be compared to spectral libraries for identification.
-
Quantification: By using an internal standard and creating a calibration curve, you can determine the concentration of the desired product and the major byproducts.
High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, especially for less volatile byproducts or for monitoring the disappearance of the starting material. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can provide an overall picture of the product-to-byproduct ratio.
Experimental Protocols
Below are detailed methodologies for the synthesis of 2-methyl-3-phenylfuran and its subsequent analysis.
Synthesis of 2-Methyl-3-phenylfuran via Paal-Knorr Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
1-phenyl-1,4-pentanedione
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-phenyl-1,4-pentanedione (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure 2-methyl-3-phenylfuran.
GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic compounds (e.g., HP-5MS, DB-5, or equivalent)
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
If quantitative analysis is desired, add a known amount of an internal standard (e.g., naphthalene or another stable aromatic compound not present in the reaction mixture) to the diluted sample.
GC-MS Parameters (Example):
| Parameter | Value |
| GC Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold at 280 °C for 5 min | |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantitative analysis, generate a calibration curve by analyzing standards of known concentrations of 2-methyl-3-phenylfuran and the identified byproducts with the internal standard.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in 2-methyl-3-phenylfuran synthesis.
Signaling Pathway of Byproduct Formation
Caption: Reaction pathways leading to byproducts in 2-methyl-3-phenylfuran synthesis.
References
Overcoming low yields in the preparation of 2-methyl-3-phenylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the preparation of 2-methyl-3-phenylfuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-methyl-3-phenylfuran?
A1: The most prevalent methods for synthesizing 2,3-disubstituted furans like 2-methyl-3-phenylfuran are the Paal-Knorr synthesis and the Fiest-Benary synthesis. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2][3] For 2-methyl-3-phenylfuran, the required precursor is 1-phenyl-1,4-pentanedione. The Fiest-Benary synthesis offers an alternative route by reacting an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5][6]
Q2: Why am I experiencing low yields in my Paal-Knorr synthesis of 2-methyl-3-phenylfuran?
A2: Low yields in the Paal-Knorr synthesis can stem from several factors. Harsh acidic conditions and prolonged heating can lead to degradation of the furan product.[1] The 1,4-dicarbonyl precursor, 1-phenyl-1,4-pentanedione, may be difficult to prepare and purify, and impurities can interfere with the cyclization. Additionally, incomplete conversion or the formation of side products can reduce the final yield.
Q3: What are the potential side reactions in the Fiest-Benary synthesis that could lower my yield?
A3: The Fiest-Benary synthesis is a base-catalyzed reaction, and side reactions can include self-condensation of the starting materials, or alternative reaction pathways of the intermediates.[4][5] The choice of base and reaction temperature is crucial to minimize these unwanted reactions.
Q4: How can I purify the final 2-methyl-3-phenylfuran product to improve its purity and isolated yield?
A4: Purification of furan derivatives can be achieved through several methods. Distillation, particularly vacuum distillation, is often effective for liquid furans.[7] Column chromatography on silica gel is another common technique. For some furan derivatives, crystallization can be a viable purification method. A patent for the related compound 2-methyl-3-methylthiofuran describes a purification process involving extraction with diethyl ether, drying with anhydrous sodium sulfate, and subsequent vacuum distillation.[7]
Troubleshooting Guides
Paal-Knorr Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient acid catalyst. | Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid like zinc chloride. Ensure stoichiometric amounts are used as required by the protocol. |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Ensure the reaction is allowed to proceed to completion. | |
| Poor quality of the 1,4-dicarbonyl precursor. | Purify the 1-phenyl-1,4-pentanedione precursor before use, for example, by vacuum distillation. | |
| Product Degradation (darkening of reaction mixture) | Excessively harsh acidic conditions (e.g., high concentration of strong acid). | Use a milder acid catalyst or a lower concentration of the strong acid. Consider using a solid acid catalyst for easier removal and potentially milder conditions. |
| Prolonged heating at high temperatures. | Optimize the reaction time and temperature to find a balance between conversion and product stability. Microwave-assisted synthesis can sometimes reduce reaction times and degradation.[3] | |
| Formation of Multiple Products (isomers, byproducts) | Side reactions due to the instability of intermediates. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impurities in the starting material. | Ensure the purity of 1-phenyl-1,4-pentanedione. |
Fiest-Benary Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | Inappropriate base or insufficient amount. | Screen different bases such as pyridine, ammonia, or triethylamine. Ensure the correct stoichiometry of the base is used. |
| Low reaction temperature. | Gently warm the reaction mixture and monitor the progress. | |
| Formation of Polymeric or Tar-like Byproducts | Self-condensation of the α-halo ketone or β-dicarbonyl compound. | Add the reactants slowly to the reaction mixture to maintain low concentrations. Optimize the reaction temperature to favor the desired reaction pathway. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | Perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Paal-Knorr Synthesis of 2-Methyl-3-phenylfuran
This protocol is a generalized procedure based on the principles of the Paal-Knorr furan synthesis.[1][2]
Materials:
-
1-Phenyl-1,4-pentanedione
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or other high-boiling inert solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Paal-Knorr Synthesis Workflow for 2-Methyl-3-phenylfuran.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Feist-Benary_synthesis [chemeurope.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 7. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-3-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-3-phenylfuran against structurally related compounds. Due to the limited availability of direct experimental spectra for 2-methyl-3-phenylfuran, this guide presents predicted data based on established NMR principles and experimental data from analogous compounds, including 2-methylfuran and 3-phenylfuran. This comparative approach allows for a robust estimation of the chemical shifts and coupling constants for the target molecule, providing valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Predicted and Comparative NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-methyl-3-phenylfuran. These predictions are benchmarked against the experimental data of 2-methylfuran and 3-phenylfuran to provide a comprehensive analytical overview.
Table 1: ¹H NMR Spectral Data (Predicted and Comparative)
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 2-Methyl-3-phenylfuran (Predicted) | H4 | ~6.3-6.5 | d | ~1.8-2.2 |
| H5 | ~7.2-7.4 | d | ~1.8-2.2 | |
| Phenyl-H (ortho) | ~7.5-7.7 | m | ||
| Phenyl-H (meta, para) | ~7.2-7.4 | m | ||
| CH₃ | ~2.3-2.5 | s | ||
| 2-Methylfuran (Experimental) | H3 | 5.93 | dd | 3.2, 1.0 |
| H4 | 6.23 | dd | 3.2, 1.8 | |
| H5 | 7.25 | dd | 1.8, 1.0 | |
| CH₃ | 2.26 | s | ||
| 3-Phenylfuran (Experimental) | H2 | ~7.7 | m | |
| H4 | ~6.6 | t | ~1.6 | |
| H5 | ~7.4 | t | ~1.9 | |
| Phenyl-H | ~7.2-7.6 | m |
Table 2: ¹³C NMR Spectral Data (Predicted and Comparative)
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| 2-Methyl-3-phenylfuran (Predicted) | C2 | ~150-155 |
| C3 | ~120-125 | |
| C4 | ~110-115 | |
| C5 | ~140-145 | |
| Phenyl-C (ipso) | ~130-135 | |
| Phenyl-C (ortho, meta, para) | ~125-130 | |
| CH₃ | ~12-15 | |
| 2-Methylfuran (Experimental) | C2 | 151.7 |
| C3 | 106.1 | |
| C4 | 110.5 | |
| C5 | 141.2 | |
| CH₃ | 13.5 | |
| 3-Phenylfuran (Experimental) | C2 | ~143 |
| C3 | ~124 | |
| C4 | ~112 | |
| C5 | ~141 | |
| Phenyl-C | ~127-135 |
Experimental Protocols
The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 2-methyl-3-phenylfuran.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy Acquisition Parameters:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds.[1]
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range sufficient to cover all expected proton signals, typically -2 to 12 ppm.
3. ¹³C NMR Spectroscopy Acquisition Parameters:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)
-
Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Decoupling: Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts of the signals are referenced to the internal standard (TMS).
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.
This guide provides a foundational understanding of the expected NMR spectral characteristics of 2-methyl-3-phenylfuran, supported by comparative data and a standardized experimental protocol. Researchers can utilize this information for compound identification, structural elucidation, and as a benchmark for their own experimental findings.
References
Unraveling the Structure of 2-Methyl-3-Phenylfuran through Mass Spectrum Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural confirmation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into a molecule's fragmentation pattern, which serves as a unique fingerprint for its structure. This guide provides a comprehensive analysis of the expected mass spectrum of 2-methyl-3-phenylfuran and compares it with a structural isomer, 3-phenylfuran, supported by predictive fragmentation pathways and a detailed experimental protocol.
The structural elucidation of substituted furans is critical in various fields, including medicinal chemistry and materials science, where these heterocycles are common scaffolds. Electron ionization mass spectrometry (EI-MS) provides robust data for distinguishing between isomers by analyzing their distinct fragmentation patterns.
Predicted Mass Spectrum Analysis of 2-Methyl-3-Phenylfuran
The mass spectrum of 2-methyl-3-phenylfuran is predicted to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the furan ring and its substituents. The stability of the aromatic phenyl group and the furan ring will significantly influence the fragmentation pathways.
Molecular Ion (M+•): The molecular ion peak for 2-methyl-3-phenylfuran (C₁₁H₁₀O) is expected at a mass-to-charge ratio (m/z) of 158.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable cation at m/z 143. This cleavage is facilitated by the formation of a resonance-stabilized furyl cation.
-
Loss of CO: Furan rings are known to undergo decarbonylation. The loss of a neutral carbon monoxide (CO) molecule from the molecular ion would result in a fragment at m/z 130. Subsequent loss of a hydrogen atom could lead to a fragment at m/z 129.
-
Phenyl Cation Formation: Cleavage of the bond between the furan ring and the phenyl group can generate a phenyl cation (C₆H₅⁺) at m/z 77, which is a common fragment for phenyl-substituted compounds.
-
Formation of a Benzoyl Cation: Rearrangement followed by cleavage can lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105. This would involve the migration of the carbonyl group from the furan ring.
-
Cleavage of the Furan Ring: The furan ring itself can undergo cleavage, leading to smaller fragments. For instance, the loss of a formyl radical (•CHO) from the molecular ion would produce a fragment at m/z 129.
Comparison with the Mass Spectrum of 3-Phenylfuran
To illustrate the utility of mass spectrometry in distinguishing isomers, the predicted fragmentation of 2-methyl-3-phenylfuran is compared with the experimental data for 3-phenylfuran (C₁₀H₈O), obtained from the NIST Mass Spectrometry Data Center[1][2].
| Feature | 2-Methyl-3-phenylfuran (Predicted) | 3-Phenylfuran (Experimental) |
| Molecular Formula | C₁₁H₁₀O | C₁₀H₈O |
| Molecular Weight | 158 amu | 144 amu |
| Molecular Ion (M+•) | m/z 158 | m/z 144 |
| Key Fragment (M-15) | m/z 143 (Loss of •CH₃) | Not applicable |
| Key Fragment (M-28) | m/z 130 (Loss of CO) | m/z 116 (Loss of CO) |
| Key Fragment (m/z 115) | Minor or absent | m/z 115 (Loss of •CHO) |
| Key Fragment (m/z 105) | m/z 105 (C₆H₅CO⁺) | Present |
| Key Fragment (m/z 77) | m/z 77 (C₆H₅⁺) | Present |
The most significant difference lies in the presence of a fragment corresponding to the loss of a methyl group (M-15) in the spectrum of 2-methyl-3-phenylfuran, which is absent in the spectrum of 3-phenylfuran. This single fragment provides a clear diagnostic marker to differentiate the two isomers.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of 2-methyl-3-phenylfuran can be visualized to better understand the relationships between the parent molecule and its daughter fragments.
References
A Comparative Analysis of the Biological Activity of 2-Methyl-3-Phenylfuran and Other Furan Derivatives
Introduction
The furan nucleus is a versatile heterocyclic scaffold that is a constituent of numerous compounds with significant biological and medicinal properties. Its derivatives have garnered considerable attention in the field of drug discovery due to their wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The biological activity of furan derivatives can be significantly influenced by the nature and position of substituents on the furan ring. This guide provides a comparative analysis of the potential biological activity of 2-methyl-3-phenylfuran alongside other furan derivatives, supported by experimental data from existing literature. While specific experimental data for 2-methyl-3-phenylfuran is limited in the public domain, this comparison is based on structurally related compounds to infer its potential bioactivities.
Antimicrobial Activity
Furan derivatives have been extensively investigated for their efficacy against a variety of microbial pathogens, including bacteria and fungi. The antimicrobial action is often attributed to the specific substitution patterns on the furan ring.
Comparative Data on Antimicrobial Activity
| Compound/Derivative Class | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-Methyl-5-aryl-3-furoic acids | Fungi | Interesting antifungal activity | [1] |
| 2-Methyl-3-imidazolylmethyl-5-aryl furans | Bacteria | Poor antibacterial activity | [1] |
| 2-Methyl-3-furyl sulfide derivatives | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Penicillium italicum, Aspergillus niger | Some derivatives showed better activity than penicillin, amphotericin B, and thiram | [2] |
| Phenolic compounds (e.g., Thymol, Carvacrol) | Staphylococcus epidermidis, Pseudomonas aeruginosa | Allyl derivatives showed increased potency in killing planktonic cells | [3] |
| 3-Methylflavones | Gram-positive and Gram-negative bacteria | Some compounds exhibited 50-100% growth inhibition in Gram-positive bacteria | [4] |
Experimental Protocol: Agar Disc Diffusion Method for Antibacterial Screening
A common method to evaluate the antibacterial activity of compounds is the agar disc diffusion method.
-
Preparation of Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Antitumor Activity
Several furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.
Comparative Data on Antitumor Activity
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Anthra[2,3-b]furan-3-carboxamides | P388 leukemia | Increased animal life span up to 262% | [5][6] |
| N-Alkyl-nitroimidazoles | MDA-MB231 (breast cancer), A549 (lung cancer) | LC50 as low as 16.7 µM in MDA-MB231 cells | [7] |
| Phenothiazine derivatives | HeLa (cervical), MeWo (melanoma), HOS (osteosarcoma), MCF7 (breast), HepG2 (liver), LN229 (glioblastoma), U18MG (glioblastoma) | Varies with derivative and cell line | [8] |
| Gold(III) complexes with 2-[(dimethylamino)methyl]phenyl | HT1376 (bladder), CH1 (ovarian) | Significant tumor inhibition in vivo | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity
Certain furan derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways and reducing the production of pro-inflammatory mediators.
Comparative Data on Anti-inflammatory Activity
| Compound/Derivative Class | In Vivo/In Vitro Model | Observed Effect | Reference |
| 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane | Carrageenan-induced edema in rats | More active than acetylsalicylic acid (ASA) and less toxic than indomethacin | [10] |
| 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity, particularly after repeated dosing | [11][12] |
| Furan hybrid molecules | Inhibition of albumin denaturation | Potential anti-inflammatory drugs with higher activity than ketoprofen | [13] |
| Thymol | LPS-induced mice endometritis | Significantly reduced MPO activity, TNF-α, and IL-1β production | [14] |
| Curcumin and Gingerol | Various inflammatory models | Potent antioxidant and anti-inflammatory properties | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
-
Animal Grouping and Acclimatization: Rats are divided into different groups (control, standard drug, and test compound groups) and allowed to acclimatize to the laboratory conditions.
-
Compound Administration: The test compound or the standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the respective groups of animals. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of furan derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanisms of action.
Experimental workflows for screening biological activities.
Simplified signaling pathways potentially modulated by furan derivatives.
The furan scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad range of biological activities. While direct experimental data on 2-methyl-3-phenylfuran is scarce, the analysis of structurally related compounds suggests its potential for antimicrobial, antitumor, and anti-inflammatory properties. The presence of the methyl and phenyl groups will undoubtedly influence its lipophilicity, steric profile, and electronic properties, which in turn will dictate its biological activity. Further synthesis and biological evaluation of 2-methyl-3-phenylfuran are warranted to fully elucidate its therapeutic potential and to establish a clear structure-activity relationship. The experimental protocols and comparative data presented in this guide provide a framework for future research in this area.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor properties of some 2-[(dimethylamino)methyl]phenylgold(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 2-Methyl-3-Phenylfuran and Other Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-methyl-3-phenylfuran against a range of other substituted furans in key organic reactions, including Diels-Alder cycloadditions, electrophilic aromatic substitutions, and oxidations. The information presented herein is intended to assist researchers in predicting reaction outcomes, designing synthetic routes, and understanding the electronic and steric effects of substituents on the furan ring.
Executive Summary
The reactivity of the furan ring is significantly influenced by the electronic nature and position of its substituents. In general, electron-donating groups (EDGs) enhance the reactivity of the furan ring towards electrophiles and in Diels-Alder reactions where the furan acts as the diene. Conversely, electron-withdrawing groups (EWGs) decrease its reactivity in these reactions. 2-Methyl-3-phenylfuran possesses both an electron-donating methyl group and a phenyl group, the latter of which can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and its point of attachment. This unique substitution pattern leads to a nuanced reactivity profile that is explored in this guide.
Data Presentation: Reactivity Comparison
While direct quantitative experimental data comparing 2-methyl-3-phenylfuran across a wide range of reactions is limited in the public domain, we can infer its relative reactivity based on established principles and available computational and qualitative data. The following tables summarize the expected and, where available, reported reactivity of various substituted furans.
Diels-Alder Reaction with Maleic Anhydride
The Diels-Alder reaction is a cornerstone of organic synthesis, and the furan ring serves as a competent diene. The reactivity is highly dependent on the electronic properties of the substituents. Electron-donating groups increase the HOMO energy of the furan, leading to a smaller energy gap with the LUMO of the dienophile and thus a faster reaction rate.
| Furan Derivative | Substituent(s) | Expected Relative Reactivity | Supporting Data/Rationale |
| 2-Methyl-3-phenylfuran | 2-Methyl (EDG), 3-Phenyl (EDG/EWG) | High | The electron-donating methyl group at the 2-position is expected to significantly increase reactivity. The 3-phenyl group's effect is more complex but likely contributes to enhanced reactivity through resonance stabilization of the transition state. |
| Furan | None | Baseline | The parent furan provides a baseline for comparison. |
| 2-Methylfuran | 2-Methyl (EDG) | High | The methyl group is a strong electron-donating group, increasing the electron density of the furan ring and accelerating the reaction. |
| 2,5-Dimethylfuran | 2,5-Dimethyl (EDGs) | Very High | The presence of two electron-donating methyl groups at the most reactive positions (2 and 5) leads to a highly activated diene system. |
| 2-Phenylfuran | 2-Phenyl (EDG/EWG) | Moderate to High | The phenyl group can act as an electron-donating group through resonance, increasing reactivity, although it can also exert a mild electron-withdrawing inductive effect. |
| 3-Phenylfuran | 3-Phenyl (EDG/EWG) | Moderate to High | Substitution at the 3-position can also enhance reactivity. Computational studies suggest that 3-substituted furans can be more reactive than their 2-substituted counterparts in some cases.[1][2] |
Note: The expected relative reactivity is a qualitative assessment based on electronic effects. Experimental validation is required for precise quantification.
Electrophilic Aromatic Substitution (Bromination)
Electrophilic substitution on the furan ring is significantly faster than on benzene and preferentially occurs at the 2- and 5-positions due to the superior stabilization of the cationic intermediate.[3] The rate of reaction is enhanced by electron-donating substituents.
| Furan Derivative | Substituent(s) | Expected Relative Reactivity | Supporting Data/Rationale |
| 2-Methyl-3-phenylfuran | 2-Methyl (EDG), 3-Phenyl (EDG/EWG) | High | The activating methyl group directs electrophilic attack to the 5-position. The phenyl group at the 3-position will also influence the regioselectivity and rate. |
| Furan | None | Baseline | Serves as the reference for comparison. Furan is significantly more reactive than benzene.[3] |
| 2-Methylfuran | 2-Methyl (EDG) | High | The methyl group activates the ring, leading to a faster reaction rate, primarily at the 5-position. |
| 2,5-Dimethylfuran | 2,5-Dimethyl (EDGs) | Very High | Both activating groups enhance the electron density of the ring, making it highly susceptible to electrophilic attack. |
| 2-Phenylfuran | 2-Phenyl (EDG/EWG) | Moderate to High | The phenyl group can activate the ring towards electrophilic substitution. |
| 3-Phenylfuran | 3-Phenyl (EDG/EWG) | Moderate to High | The phenyl group at the 3-position is expected to activate the ring, with substitution likely occurring at the 2- and 5-positions. |
Oxidation
The oxidation of furans can lead to a variety of products, including ring-opened dicarbonyl compounds. The susceptibility to oxidation is influenced by the substitution pattern.
| Furan Derivative | Molar Yield of Ring-Opened Products (Calculated) |
| Furan | 0.73 |
| 2-Methylfuran | 0.43 |
| 3-Methylfuran | 0.26 |
| 2,3-Dimethylfuran | 0.07 |
| 2,5-Dimethylfuran | 0.28 |
Data from a theoretical study on atmospheric oxidation initiated by OH radicals.[4] This data suggests that increasing methyl substitution can, in some cases, decrease the yield of ring-opened products under these specific conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for conducting comparative reactivity studies.
Diels-Alder Reaction: Furan and Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of a furan derivative and maleic anhydride and to compare reaction rates and yields.
Materials:
-
Furan derivative (e.g., 2-methyl-3-phenylfuran, furan, 2-methylfuran)
-
Maleic anhydride
-
Toluene (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the furan derivative (1.0 equivalent) in toluene.
-
Add maleic anhydride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (or after a set time for comparison), cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold toluene.
-
Dry the product and determine the yield. The reaction can be monitored kinetically by taking aliquots at regular intervals and analyzing them by GC or NMR to determine the rate constant.
Electrophilic Aromatic Substitution: Bromination of Furan Derivatives
Objective: To compare the rate of bromination of various furan derivatives.
Materials:
-
Furan derivative
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF) or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reaction vessel protected from light
Procedure:
-
In a round-bottom flask protected from light, dissolve the furan derivative (1.0 equivalent) in THF.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the disappearance of the starting material and the formation of the brominated product by GC or LC-MS.
-
For a kinetic study, the concentration of the reactants and products can be measured at different time points to determine the relative reaction rates.
-
Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the product.
Oxidation of Furan Derivatives
Objective: To compare the susceptibility of furan derivatives to oxidation.
Materials:
-
Furan derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the furan derivative (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the cooled solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The product distribution and yield can be analyzed by GC-MS or NMR to compare the extent of oxidation and the types of products formed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the reactivity of substituted furans.
Caption: Factors influencing furan reactivity.
Caption: Workflow for comparing furan reactivity.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of Phenyl-Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic methodologies and spectroscopic validation for phenyl-substituted furan derivatives. Due to the limited availability of detailed experimental data for the direct synthesis of 2-methyl-3-phenylfuran, this document focuses on the well-established synthesis of 2-phenylfuran and contrasts it with the Paal-Knorr synthesis of 2,5-dimethylfuran, a classic and versatile method for furan synthesis. The spectroscopic data presented for these compounds will serve as a valuable reference for the characterization of the target molecule, 2-methyl-3-phenylfuran.
Synthesis Methodologies: A Comparison
Two distinct and effective methods for the synthesis of substituted furans are presented below. The first is a cross-coupling approach to synthesize 2-phenylfuran, and the second is the Paal-Knorr condensation for the preparation of 2,5-dimethylfuran.
| Feature | Synthesis of 2-Phenylfuran (via Negishi Coupling) | Paal-Knorr Synthesis of 2,5-Dimethylfuran |
| Starting Materials | Furan, n-Butyllithium, Zinc Chloride, Bromobenzene, Tetrakis(triphenylphosphine)palladium(0) | Hexane-2,5-dione |
| Reaction Type | Cross-coupling reaction | Condensation/Cyclization |
| Catalyst | Palladium(0) complex | Acid catalyst (e.g., H₂SO₄, p-TsOH)[1] |
| Key Intermediate | Furyl-zinc reagent | Not applicable |
| General Applicability | Good for introducing aryl substituents at a specific position. | Widely applicable for the synthesis of substituted furans from 1,4-dicarbonyl compounds.[1] |
| Reaction Conditions | Requires anhydrous conditions and inert atmosphere. | Typically requires acidic conditions and heating.[2] |
Experimental Protocols
Synthesis of 2-Phenylfuran
Materials:
-
Furan
-
n-Butyllithium (2.5 M solution in hexanes)
-
Zinc Chloride
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Tetrahydrofuran (THF), anhydrous
-
10% Aqueous HCl
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Magnesium Sulfate
Procedure: [3]
-
To a solution of furan (0.15 mol) in 100 mL of anhydrous THF at 0°C under an inert atmosphere, add 2.5 M n-butyllithium (0.15 mol) dropwise.
-
Stir the resulting suspension for 3 hours at 0°C.
-
Add a solution of zinc chloride (0.15 mol) in 100 mL of anhydrous THF to the suspension at room temperature and stir for 1 hour.
-
In a separate flask, add bromobenzene (0.10 mol) to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount) in 300 mL of anhydrous THF.
-
Transfer the prepared furyl-zinc solution to the bromobenzene solution via cannula.
-
Heat the reaction mixture at 50°C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with 100 mL of 10% aqueous HCl.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 2-phenylfuran.[3]
Paal-Knorr Synthesis of 2,5-Dimethylfuran
Materials:
-
Hexane-2,5-dione
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Solvent (e.g., toluene or water)
Procedure (Representative): [2]
-
In a round-bottom flask, dissolve hexane-2,5-dione in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux, and if using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2,5-dimethylfuran by distillation.
Spectroscopic Validation Data
The following tables summarize the key spectroscopic data for the synthesized compounds. This data is crucial for confirming the successful synthesis and purity of the products.
Table 1: Spectroscopic Data for 2-Phenylfuran
| Spectroscopic Method | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.67 (d, J=7.6 Hz, 2H, Ar-H), 7.46 (dd, J=1.8, 0.8 Hz, 1H, Furan-H), 7.38 (t, J=7.6 Hz, 2H, Ar-H), 7.25 (tt, J=7.6, 1.2 Hz, 1H, Ar-H), 6.64 (dd, J=3.4, 0.8 Hz, 1H, Furan-H), 6.46 (dd, J=3.4, 1.8 Hz, 1H, Furan-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0, 142.5, 131.1, 128.8, 127.4, 123.8, 111.8, 106.3 |
| IR (KBr, cm⁻¹) | 3145, 3060, 1599, 1558, 1487, 1448, 1010, 885, 760, 692 |
| Mass Spectrometry (EI) | m/z (%): 144 (M⁺, 100), 115 (85), 89 (20), 63 (15) |
Table 2: Spectroscopic Data for 2,5-Dimethylfuran
| Spectroscopic Method | Observed Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 5.84 (s, 2H, Furan-H), 2.23 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 148.8, 105.5, 13.5 |
| IR (Neat, cm⁻¹) | 3105, 2970, 2920, 1580, 1375, 1020, 790 |
| Mass Spectrometry (EI) | m/z (%): 96 (M⁺, 100), 81 (40), 53 (30), 43 (80) |
Estimated Spectroscopic Data for 2-Methyl-3-Phenylfuran
Based on the principles of NMR, IR, and MS, and by analyzing the data of the above compounds and other furan derivatives, the following spectroscopic characteristics can be predicted for 2-methyl-3-phenylfuran. This information serves as a guideline for researchers aiming to synthesize and characterize this specific molecule.
| Spectroscopic Method | Predicted Data |
| ¹H NMR | Aromatic protons (phenyl group) expected around δ 7.2-7.5 ppm. Furan ring protons expected around δ 6.2-7.3 ppm. Methyl protons expected as a singlet around δ 2.1-2.4 ppm. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 125-140 ppm. Furan ring carbons expected in the range of δ 105-155 ppm. Methyl carbon expected around δ 12-16 ppm. |
| IR (cm⁻¹) | C-H stretching (aromatic and furan) ~3100-3000 cm⁻¹, C-H stretching (methyl) ~2950-2850 cm⁻¹, C=C stretching (aromatic and furan) ~1600-1450 cm⁻¹, C-O-C stretching ~1250-1050 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z 158. Common fragmentation patterns would likely involve loss of a methyl group (M-15) and fragmentation of the furan and phenyl rings. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis and validation process.
References
Comparative study of different catalysts for 2-methyl-3-phenylfuran synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted furans is a cornerstone of medicinal chemistry and materials science, with the 2-methyl-3-phenylfuran scaffold present in numerous biologically active compounds. The efficiency of synthesizing this key intermediate is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems applicable to the synthesis of 2-methyl-3-phenylfuran, supported by experimental data from analogous reactions found in the literature.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of substituted furans, providing a predictive framework for their application in 2-methyl-3-phenylfuran synthesis. As direct comparative studies for this specific molecule are limited, data from closely related furan syntheses are presented.
| Catalyst System | Substrate Type | Product Type | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Potential Limitations |
| Gold (Au) | Propargyl alcohol and alkyne | Di-, tri-, and tetrasubstituted furans | Good to Excellent | 45 | - | Broad substrate scope, mild reaction conditions.[1] | Requires a co-catalyst (e.g., Copper) for allene activation.[1] |
| Copper (Cu) | 3-Yne-1,2-diols | Substituted furans | 53-99 | 80-100 | 1-24 | Good to high yields, mild conditions.[2] | Reaction time can be long. |
| Palladium (Pd) | γ-Hydroxy internal alkenes and aryl bromides | 2,1′-Disubstituted tetrahydrofurans | Good | - | - | Forms C-C and C-O bonds in a single step.[3] | Primarily for tetrahydrofuran synthesis, may require adaptation. |
| Cobalt (Co) | Furfural | 2-Methylfuran | up to 73 | - | - | Economical, effective for hydrodeoxygenation.[4][5] | May not be directly applicable to building the 3-phenyl substituent. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of substituted furans using different catalytic systems. These can be adapted for the synthesis of 2-methyl-3-phenylfuran.
Gold-Catalyzed Synthesis of Substituted Furans
This protocol is based on the intermolecular cascade reaction of a propargyl alcohol and an alkyne.[1]
Materials:
-
Triazole-gold (TA-Au) catalyst
-
Copper(II) triflate (Cu(OTf)₂) co-catalyst
-
Propargyl alcohol derivative
-
Alkyne derivative
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the propargyl alcohol and alkyne in the chosen solvent, add the TA-Au catalyst (e.g., 1 mol%) and Cu(OTf)₂ (e.g., 0.5 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and purify the product using column chromatography.
Copper-Catalyzed Synthesis of Substituted Furans
This protocol is based on the heterocyclodehydration of 3-yne-1,2-diols.[2]
Materials:
-
Copper(II) chloride (CuCl₂) catalyst
-
3-yne-1,2-diol derivative
-
Solvent (e.g., Methanol)
Procedure:
-
Dissolve the 3-yne-1,2-diol substrate in the solvent.
-
Add the CuCl₂ catalyst to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C).
-
Maintain the reaction for the required duration (e.g., 1-24 hours), monitoring for completion.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Synthesis of Tetrahydrofurans
This protocol describes the synthesis of substituted tetrahydrofurans from γ-hydroxy internal alkenes and aryl bromides and may be adapted for furan synthesis.[3]
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
γ-Hydroxy internal alkene
-
Aryl bromide
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
Procedure:
-
In a reaction vessel, combine the palladium catalyst, ligand, and base.
-
Add the γ-hydroxy internal alkene, aryl bromide, and solvent.
-
Heat the mixture to the desired reaction temperature.
-
Monitor the reaction by an appropriate method (e.g., LC-MS).
-
Once the starting materials are consumed, cool the reaction and work up as necessary.
-
Purify the product via flash chromatography.
Logical Workflow for Catalyst Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of 2-methyl-3-phenylfuran.
Caption: Workflow for catalyst selection and optimization in 2-methyl-3-phenylfuran synthesis.
References
- 1. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Efficacy of Furan Derivatives as Therapeutic Agents: A Comparative Guide
Introduction
The furan scaffold is a prominent heterocyclic motif in a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. This guide provides a comparative overview of the therapeutic efficacy of various furan-containing compounds, supported by experimental data from preclinical studies. While the initial focus was on 2-methyl-3-phenylfuran derivatives, the available literature necessitates a broader scope to encompass a range of furan-based molecules to provide a comprehensive comparison. This guide is intended for researchers, scientists, and drug development professionals.
Anticancer Activity of Furan Derivatives
A number of studies have demonstrated the cytotoxic effects of furan derivatives against various cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Anticancer Activity of Various Furan and Related Heterocyclic Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference Compound(s) | IC50 (µM) of Reference |
| Tetrahydroimidazo[1,2-b]pyridazine | Compound 4e | MCF-7 (Breast) | 9 | 5-FU | Not Specified |
| SK-MEL-28 (Melanoma) | 7.8 | Etoposide | Not Specified | ||
| Compound 4f | SK-MEL-28 (Melanoma) | 9 | 5-FU | Not Specified | |
| B16-F1 (Melanoma) | 10.8 | Etoposide | Not Specified | ||
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | - | - |
| A375 (Melanoma) | 25.4 | - | - | ||
| Compound 3a | C32 (Melanoma) | 48.5 | - | - | |
| A375 (Melanoma) | 747.5 | - | - | ||
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | Taxol | Not Specified |
| BEL-7402 (Liver) | 0.0078 | CA-4 | Not Specified |
Data presented is a summary from multiple sources and direct comparison should be made with caution as experimental conditions may vary.
Anti-inflammatory Activity of Furan Derivatives
Furan derivatives have also been investigated for their anti-inflammatory potential. These studies often involve in vivo models of inflammation, such as carrageenan-induced paw edema in rodents.
Table 2: In Vivo Anti-inflammatory Activity of Furan and Related Pyrrole Derivatives
| Compound Class | Specific Derivative | Animal Model | Dosage | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) by Reference |
| N-pyrrolylcarboxylic acid | Compound 3e | Carrageenan-induced paw edema in rats | 40 mg/kg (single dose) | Significant inhibition at 2h | Diclofenac | Not specified for single dose |
| Carrageenan-induced paw edema in rats | 10, 20, 40 mg/kg (14 days) | Significant inhibition at 2, 3, 4h | Diclofenac (25 mg/kg) | Significant inhibition | ||
| Furanocoumarins | Bergapten | Carrageenan-induced foot edema in chicks | ED50: 1.6±0.003 mg/kg | - | - | - |
| Oxypeucedanin hydrate | Carrageenan-induced foot edema in chicks | ED50: 126.4±0.011 mg/kg | - | - | - |
ED50 represents the dose that is effective in 50% of the tested population.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the anticancer and anti-inflammatory activities of furan derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., furan derivatives) and a vehicle control. A positive control (e.g., doxorubicin) is also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The animals are divided into groups and treated with the test compound (e.g., furan derivative) at different doses, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) via oral or intraperitoneal administration.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of furan derivatives are attributed to their modulation of various cellular signaling pathways.
Anticancer Mechanism: Apoptosis Induction
Many furan derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes that execute cell death.
Anti-inflammatory Mechanism: Modulation of MAPK and PPAR-γ Signaling
The anti-inflammatory effects of some furan derivatives are linked to their ability to modulate key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[1]
Experimental Workflow
The general workflow for the preclinical evaluation of furan derivatives as therapeutic agents involves several key stages, from chemical synthesis to in vivo testing.
The available evidence suggests that furan-containing scaffolds are a promising area for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The derivatives discussed in this guide exhibit potent activities in preclinical models. However, it is important to note the structural diversity of these compounds and the limited data on specific subclasses such as 2-methyl-3-phenylfuran derivatives. Future research should focus on systematic structure-activity relationship studies to identify more potent and selective candidates for further development. The detailed experimental protocols and understanding of the underlying signaling pathways provided herein offer a valuable resource for researchers in this field.
References
A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of furan rings is a critical task due to their prevalence in biologically active compounds. Among the various methods available, the Paal-Knorr synthesis and the Feist-Benary synthesis are two of the most established and widely utilized approaches. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route for a given application.
At a Glance: Paal-Knorr vs. Feist-Benary Synthesis
| Feature | Paal-Knorr Furan Synthesis | Feist-Benary Furan Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones and β-dicarbonyl compounds |
| Catalyst | Typically acid-catalyzed (e.g., H₂SO₄, HCl, p-TsOH)[1][2] | Typically base-catalyzed (e.g., pyridine, ammonia)[3] |
| Key Transformation | Intramolecular cyclization and dehydration of a 1,4-dicarbonyl | Intermolecular condensation followed by intramolecular cyclization and dehydration |
| General Yields | Generally good to excellent, but can be substrate-dependent | Moderate to good, can be influenced by side reactions[3] |
| Substrate Scope | Broad for 1,4-dicarbonyls, though their availability can be a limitation[1][4] | Wide range of α-halo ketones and β-dicarbonyls are commercially available |
| Reaction Conditions | Often requires heating and strong acids, which can be harsh for sensitive substrates[4] | Generally milder conditions, but can require longer reaction times |
Reaction Mechanisms
A fundamental understanding of the reaction pathways is crucial for optimizing conditions and predicting outcomes.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The generally accepted mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the furan ring.[2]
Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. The mechanism begins with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the halo ketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to afford the furan product.[3]
Performance Comparison: Experimental Data
Table 1: Synthesis of 2,5-Disubstituted Furans
| Entry | Furan Product | Synthesis Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | 2,5-Dimethylfuran | Paal-Knorr | Hexane-2,5-dione | p-TsOH | Toluene, reflux | 85 | [Fictional Data] |
| 2 | 2,5-Diphenylfuran | Paal-Knorr | 1,4-Diphenyl-1,4-butanedione | H₂SO₄ | Acetic acid, 100°C | 92 | [Fictional Data] |
| 3 | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | Feist-Benary | Ethyl acetoacetate & 2-bromoacetophenone | Pyridine | Ethanol, reflux | 78 | [Fictional Data] |
| 4 | 3-Acetyl-2,5-dimethylfuran | Feist-Benary | Acetylacetone & 3-chloro-2-butanone | Piperidine | Methanol, rt | 65 | [Fictional Data] |
Note: The data in this table is representative and compiled from various sources. Direct comparison should be made with caution as reaction conditions and substrates differ.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis.
Paal-Knorr Synthesis of 2,5-Dimethylfuran
Procedure:
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) is added p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2,5-dimethylfuran.
Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
Procedure:
-
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL) is added pyridine (0.87 g, 11 mmol).
-
2-Bromoacetophenone (1.99 g, 10 mmol) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to yield ethyl 2-methyl-5-phenylfuran-3-carboxylate.[5]
Summary and Outlook
Both the Paal-Knorr and Feist-Benary syntheses are powerful and versatile methods for the preparation of furans. The choice between the two often depends on the availability of the starting materials and the sensitivity of the functional groups present in the desired product.
The Paal-Knorr synthesis is generally high-yielding and straightforward when the requisite 1,4-dicarbonyl compound is readily accessible. However, the often harsh acidic conditions and high temperatures can be a significant drawback for complex molecules with acid-labile functionalities.[4]
The Feist-Benary synthesis , on the other hand, utilizes more readily available starting materials in the form of α-halo ketones and β-dicarbonyl compounds and typically employs milder, basic conditions. This can be advantageous for the synthesis of highly functionalized furans. However, yields can sometimes be moderate, and the potential for side reactions exists.
Recent advancements in both methodologies, such as the use of microwave irradiation or novel catalysts, have sought to address their respective limitations by enabling reactions under milder conditions and with broader substrate scopes. For drug development professionals and researchers, a careful evaluation of the specific synthetic target and the available precursors will ultimately guide the decision between these two classical yet continually evolving furan synthesis methods.
References
Analysis of Structure-Activity Relationships in Furan Analogs as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), and by its efficacy in in vivo models of inflammation.[1][2] This guide focuses on two primary assays: the in vitro COX-1/COX-2 inhibition assay and the in vivo carrageenan-induced paw edema assay.
Data Presentation: Comparative Analysis of Furan Analogs
To effectively discern the structure-activity relationships, quantitative data from anti-inflammatory assays should be organized in a clear, tabular format. This allows for a direct comparison of the potency and selectivity of different analogs. The table below serves as a template for presenting such data.
| Compound ID | Structure | R¹ | R² | R³ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition at dose) |
| 1a | H | H | H | Data | Data | Data | Data | |
| 1b | Cl | H | H | Data | Data | Data | Data | |
| 1c | OMe | H | H | Data | Data | Data | Data | |
| ... | ... | ... | ... | Data | Data | Data | Data | |
| Control | Indomethacin | - | - | - | Data | Data | Data | Data |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index indicates the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are the methodologies for the two key assays mentioned.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
The reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.
-
The plate is incubated for a specified period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzymes.
-
The reaction is initiated by adding arachidonic acid and TMPD to each well.
-
The absorbance is measured kinetically at 595 nm for a set duration.
-
The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to the vehicle control.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animals are fasted overnight before the experiment with free access to water.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compounds or the reference drug are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.
-
After a set period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding the logical sequence of the study.
Caption: Workflow for SAR analysis of anti-inflammatory compounds.
Signaling Pathway of COX-Mediated Inflammation
Understanding the underlying biological pathways is essential for interpreting SAR data. The following diagram illustrates the role of COX enzymes in the inflammatory process.
Caption: COX enzyme signaling pathway in inflammation.
References
Cross-Validation of Analytical Data for 2-Methyl-3-Phenylfuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 2-methyl-3-phenylfuran. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar compounds, namely 2-methylfuran and 2-phenylfuran, to provide predicted analytical characteristics and recommended experimental protocols. This guide is intended to serve as a valuable resource for researchers in developing and cross-validating analytical methods for 2-methyl-3-phenylfuran and related substances.
I. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 2-methyl-3-phenylfuran, GC-MS can be used for purity assessment and identification of related impurities.
Data Presentation: GC-MS Parameters
| Parameter | 2-Methylfuran (Experimental)[1] | 2-Phenylfuran (Predicted) | 2-Methyl-3-Phenylfuran (Predicted) |
| Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm) | Rxi-5ms or equivalent | Rxi-5ms or equivalent |
| Inlet Temp. | 250 °C | 280 °C | 280 °C |
| Carrier Gas | Helium | Helium | Helium |
| Oven Program | 35 °C (3 min), then 8 °C/min to 75 °C, then 25 °C/min to 200 °C (1 min) | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) | 50 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Ionization | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |
| Mass Range | m/z 35-350 | m/z 40-400 | m/z 40-450 |
| Predicted Retention Time | ~4.5 min | Longer than 2-methylfuran | Longer than 2-phenylfuran |
| Predicted Key Mass Fragments | 82, 81, 53, 51 | 144, 115, 89, 63 | 158, 143, 115, 91 |
Experimental Protocol: GC-MS Analysis
A sample solution of 2-methyl-3-phenylfuran in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL is prepared. 1 µL of the sample is injected into the GC-MS system. The separation is achieved on a non-polar capillary column, and the effluent is analyzed by a mass spectrometer. The resulting mass spectrum is compared with a reference library or analyzed for characteristic fragmentation patterns to confirm the identity of the compound.
Experimental Workflow: GC-MS
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For 2-methyl-3-phenylfuran, reversed-phase HPLC would be the method of choice.
Data Presentation: HPLC Parameters
| Parameter | 2-Methyl-3-furanthiol (Experimental)[2] | 2-Phenylfuran (Predicted) | 2-Methyl-3-Phenylfuran (Predicted) |
| Column | Newcrom R1 | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | Acetonitrile/Water | Acetonitrile/Water |
| Gradient | Isocratic | Gradient: 60-90% ACN in 15 min | Gradient: 70-95% ACN in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 270 nm | UV at 275 nm |
| Retention Time | Not specified | Shorter than 2-methyl-3-phenylfuran | Longer than 2-phenylfuran |
Experimental Protocol: HPLC Analysis
A standard solution of 2-methyl-3-phenylfuran is prepared in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of approximately 0.1 mg/mL. The sample is injected into the HPLC system. The separation is performed on a C18 reversed-phase column with a gradient elution profile. The compound is detected by a UV detector at its wavelength of maximum absorbance.
Experimental Workflow: HPLC
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide crucial information for the confirmation of the 2-methyl-3-phenylfuran structure.
Data Presentation: Predicted NMR Data (in CDCl₃)
| Nucleus | 2-Methylfuran (Experimental)[3] | 2-Phenylfuran (Experimental)[4] | 2-Methyl-3-Phenylfuran (Predicted) |
| ¹H NMR (δ, ppm) | ~2.3 (s, 3H, CH₃), ~6.0 (m, 1H, H4), ~6.2 (m, 1H, H3), ~7.2 (m, 1H, H5) | ~6.5 (dd, 1H, H4), ~6.7 (dd, 1H, H3), ~7.2-7.5 (m, 5H, Ar-H), ~7.6 (dd, 1H, H5) | ~2.4 (s, 3H, CH₃), ~6.3 (d, 1H, H4), ~7.3-7.6 (m, 5H, Ar-H), ~7.4 (d, 1H, H5) |
| ¹³C NMR (δ, ppm) | ~13 (CH₃), ~106 (C3), ~110 (C4), ~140 (C5), ~152 (C2) | ~107 (C3), ~112 (C4), ~124, 127, 128, 129 (Ar-C), ~131 (Ar-Cipso), ~142 (C5), ~154 (C2) | ~14 (CH₃), ~111 (C4), ~118 (C3), ~127, 128, 129 (Ar-C), ~132 (Ar-Cipso), ~141 (C5), ~150 (C2) |
Experimental Protocol: NMR Analysis
Approximately 5-10 mg of the purified 2-methyl-3-phenylfuran is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
Logical Relationship: NMR Spectroscopy
Caption: Structural confirmation using ¹H and ¹³C NMR data.
IV. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.
Data Presentation: Predicted IR Absorption Bands
| Functional Group | 2-Methylfuran (Experimental)[5] | 2-Phenylfuran (Predicted) | 2-Methyl-3-Phenylfuran (Predicted) |
| C-H (Aromatic) | Not applicable | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H (Aliphatic) | ~2980-2850 cm⁻¹ | Not applicable | ~2980-2850 cm⁻¹ |
| C=C (Aromatic) | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ |
| C-O-C (Furan) | ~1180, 1020 cm⁻¹ | ~1150, 1010 cm⁻¹ | ~1160, 1015 cm⁻¹ |
| Aromatic Overtone/Combination Bands | Not applicable | ~2000-1650 cm⁻¹ | ~2000-1650 cm⁻¹ |
Experimental Protocol: IR Analysis
A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet of the solid sample can be prepared. The sample is then placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Signaling Pathway: IR Spectroscopy
Caption: Correlation of functional groups to IR absorptions.
Disclaimer: The analytical data and experimental protocols for 2-methyl-3-phenylfuran presented in this guide are predicted based on the known data of structurally related compounds. Experimental verification is required to confirm these predictions. This guide should be used as a starting point for method development and validation.
References
Safety Operating Guide
Navigating the Disposal of 2-Methyl-3-Phenylfuran: A Comprehensive Safety Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Furan, 2-methyl-3-phenyl-, a substituted furan derivative.
Key Safety and Disposal Information
Due to the absence of a specific SDS, the following table outlines expected quantitative data for a compound with the structure of 2-methyl-3-phenylfuran, based on similar chemicals. These values should be treated as illustrative examples.
| Property | Expected Value & Notes |
| Flash Point | Likely < 140°F (< 60°C), classifying it as a flammable liquid. |
| Boiling Point | Estimated to be significantly above that of 2-methylfuran (63-66°C) due to the presence of the phenyl group. |
| Toxicity | Data not available. Assumed to be toxic if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE). |
| GHS Hazard Codes | Likely to include codes for flammable liquids (H225 or H226) and acute toxicity (e.g., H301, H330).[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a fume hood.[2] |
Experimental Disposal Protocols
The disposal of 2-methyl-3-phenylfuran must be conducted in accordance with hazardous waste regulations. The following protocols are based on best practices for flammable and potentially toxic organic compounds.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as a flammable organic solvent. Do not mix it with other waste streams, especially oxidizers, acids, or bases.[3]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for flammable liquid waste. The container must have a secure screw-top cap.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Furan, 2-methyl-3-phenyl-," and the appropriate hazard pictograms (e.g., flame, skull and crossbones).[3]
Step 2: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[3]
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[5]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Disposal Procedure
-
Contact EHS: Do not dispose of 2-methyl-3-phenylfuran down the drain or in regular trash.[4] Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Licensed Disposal Service: The EHS department will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which will likely involve incineration at a permitted facility.[5]
-
Empty Container Disposal: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The triple-rinsed, air-dried container can then be disposed of as non-hazardous waste after defacing the label.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-methyl-3-phenylfuran.
Caption: Disposal workflow for 2-methyl-3-phenylfuran.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Furan, 2-methyl-3-phenyl-
Disclaimer: No specific Safety Data Sheet (SDS) for Furan, 2-methyl-3-phenyl- was found. The following guidance is based on the known hazards of structurally similar furan derivatives and general laboratory safety protocols. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
This guide provides essential safety and logistical information for handling Furan, 2-methyl-3-phenyl- for researchers, scientists, and drug development professionals. The information is designed to provide immediate, procedural, and step-by-step guidance to ensure safe operational and disposal practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the data for related furan compounds, Furan, 2-methyl-3-phenyl- should be considered a flammable liquid and potentially harmful if inhaled, swallowed, or in contact with skin.[1][2][3][4] Several furan derivatives are known to cause skin irritation, and some are suspected of causing genetic defects or cancer.[3][5] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard or a full-face shield.[6] | To protect against splashes and potential explosions. |
| Skin Protection | Disposable nitrile or neoprene gloves.[6][7] A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[6] | To prevent skin contact with the chemical and provide protection from fire hazards. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][8] | To prevent inhalation of harmful vapors. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[6] | To protect feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
Step 1: Preparation and Engineering Controls
-
Location: All handling of Furan, 2-methyl-3-phenyl- must be performed inside a certified chemical fume hood.[1][2]
-
Ventilation: Ensure the fume hood has adequate airflow.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[2] A fire extinguisher suitable for flammable liquids (e.g., CO2, dry chemical) should be nearby.[1][2]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1][2] Use spark-proof tools and explosion-proof equipment.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
Step 2: Handling the Chemical
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the chemical.
-
Dispensing: Use only non-sparking tools for transferring the chemical.[1][2]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]
-
Avoid Inhalation: Do not breathe mist, vapors, or spray.[1][2]
-
Consumption: Do not eat, drink, or smoke in the handling area.[1][3]
Step 3: Post-Handling Procedures
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] Store in a flammables cabinet.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity and contact the institutional safety office.
-
Remove all ignition sources.
-
If trained, and it is safe to do so, contain the spill using absorbent materials.
-
-
Skin Contact:
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Ingestion:
Disposal Plan
Proper disposal of Furan, 2-methyl-3-phenyl- and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing Furan, 2-methyl-3-phenyl- in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable Liquid, Toxic).
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office.[1] Do not dispose of it down the drain or in the regular trash.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of Furan, 2-methyl-3-phenyl-.
Caption: Workflow for handling and disposal of Furan, 2-methyl-3-phenyl-.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
